molecular formula C8H14N2O B13277384 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13277384
M. Wt: 154.21 g/mol
InChI Key: ARQSYWCFMGCSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Propyl-1H-pyrazol-5-yl)ethan-1-ol (: 1339815-19-8) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is supplied with a purity of 95% and should be stored at 2-8°C . This compound is a member of the pyrazole class, which are five-membered heterocyclic compounds containing two nitrogen atoms. The unique structural and electronic properties of the pyrazole ring make it a privileged scaffold in organic synthesis . Its stability and the ability to be functionalized at various positions allow for the construction of complex molecular architectures, making pyrazole derivatives key building blocks in the synthesis of a multitude of compounds . In the field of medicinal chemistry, the pyrazole nucleus is a common feature in numerous pharmacologically active agents and has been identified in compounds with TGFβR1 (Transforming Growth Factor Beta Receptor 1) inhibitory activity . The TGF-β signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis . As a functionalized pyrazole, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol serves as a versatile intermediate for the development of such therapeutic agents. The presence of the primary alcohol (-OH) functional group provides a reactive handle for further chemical transformations, enabling researchers to extend the molecular framework or conjugate the core to other molecular entities . Beyond pharmaceuticals, pyrazole derivatives also find significant applications in the agrochemical industry and in materials science . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-2-6-10-8(4-7-11)3-5-9-10/h3,5,11H,2,4,6-7H2,1H3

InChI Key

ARQSYWCFMGCSOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CCO

Origin of Product

United States

Foundational & Exploratory

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity[1][2]

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a specialized heterocyclic building block characterized by a 1,5-disubstitution pattern on the pyrazole ring. Unlike the thermodynamically favored 1,3-isomers, this 1,5-scaffold provides unique vector orientation for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and PROTAC linkers where precise spatial geometry is critical.

This guide details the physicochemical profile, regioselective synthesis, and functionalization strategies for this molecule, addressing the specific challenges associated with the steric clash inherent in 1,5-disubstituted pyrazoles.

Chemical Identity Data
PropertyDetail
IUPAC Name 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
SMILES CZN1N=CC=C1CCO (Canonical)
Core Scaffold 1,5-Disubstituted Pyrazole
Key Functional Groups Primary Alcohol (Nucleophile), Pyrazole (Aromatic Heterocycle)
Predicted Physicochemical Profile

Note: Experimental values for this specific analog are sparse; data below represents high-confidence predictions based on structure-activity relationship (SAR) models of homologous 1-alkyl-5-hydroxyethyl pyrazoles.

ParameterValueImplications for Drug Design
LogP (Predicted) 0.85 ± 0.3High water solubility; ideal for fragment linking without compromising lipophilicity.
TPSA ~33 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Versatile handle for hydrogen bonding or derivatization.
H-Bond Acceptors 2 (N, O)Interaction points for kinase hinge binding.
Physical State Viscous Oil / Low-Melting SolidRequires careful handling during weighing/dispensing.

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing 1,5-disubstituted pyrazoles is non-trivial due to the "regioselectivity problem." In standard condensation reactions, the steric repulsion between the N1-substituent (Propyl) and the C5-substituent (Ethanol chain) drives the reaction toward the thermodynamically more stable 1,3-isomer.

To guarantee the 1,5-orientation , we recommend Method A (C5-Lithiation) as the "Gold Standard" for purity and yield.

Method A: Directed C5-Lithiation (Recommended)

This protocol exploits the coordination ability of the pyrazole nitrogen (N2) to direct lithiation specifically to the C5 position, bypassing the thermodynamic preference for the 1,3-isomer.

Protocol Workflow:

  • Starting Material: 1-propyl-1H-pyrazole (commercially available or synthesized via alkylation of pyrazole).

  • Reagent: n-Butyllithium (n-BuLi) in hexanes.

  • Electrophile: Ethylene Oxide (Oxirane).

  • Solvent: Anhydrous THF (Critical for stabilizing the lithiated intermediate).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1-propyl-1H-pyrazole (1.0 eq) in anhydrous THF at -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain temperature < -70°C.

    • Mechanism:[1][2][3] The N2 lone pair coordinates the Lithium cation, directing the butyl anion to deprotonate C5.

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

  • Alkylation: Add Ethylene Oxide (1.2 eq, pre-cooled in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

Method B: Cyclocondensation (Alternative)

Warning: This method often yields mixtures of 1,3 and 1,5 isomers requiring difficult separation. Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., specific alkynones) can yield the target, but steric hindrance often favors the wrong isomer. This route is only recommended if organometallic facilities (Method A) are unavailable.

Visualization: Pathway Logic

The following diagram illustrates the mechanistic divergence between the thermodynamic trap (Condensation) and the kinetic control (Lithiation).

SynthesisPathways Start 1-Propyl-1H-pyrazole nBuLi n-BuLi / THF (-78°C) Start->nBuLi Coordination Intermediate 5-Lithio-1-propylpyrazole (Kinetic Intermediate) nBuLi->Intermediate C5 Deprotonation EthyleneOxide Ethylene Oxide Intermediate->EthyleneOxide Nucleophilic Attack Product 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Target 1,5-Isomer) EthyleneOxide->Product Workup Alternative Propylhydrazine + Precursors IsomerMix Mixture of 1,3- and 1,5-Isomers Alternative->IsomerMix Condensation IsomerMix->Product Difficult Separation

Caption: Figure 1. Synthesis Strategy. The lithiation route (top) guarantees regioselectivity, whereas condensation (bottom) risks isomeric mixtures.

Reactivity & Functionalization[9][10][11]

Once synthesized, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol serves as a bifunctional scaffold.

The Alcohol Handle (Aliphatic Reactivity)

The primary alcohol is the primary site for linking to other pharmacophores.

  • Activation: Conversion to a mesylate (MsCl/TEA) or tosylate makes the ethyl chain a potent electrophile for nucleophilic substitution (Sɴ2) by amines or thiols.

  • Oxidation: Swern oxidation or Dess-Martin Periodinane yields the aldehyde, enabling reductive amination.

  • PROTAC Linkers: Reaction with dicarboxylic anhydrides converts the alcohol into a carboxylic acid-terminated linker, suitable for amide coupling to E3 ligase ligands.

The Pyrazole Ring (Aromatic Reactivity)

The pyrazole ring is electron-rich, particularly at the C4 position .

  • Halogenation: Electrophilic aromatic substitution (NCS or NBS) introduces a halogen at C4. This allows for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the construction of biaryl systems common in kinase inhibitors.

ReactivityTree Center 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Oxidation Oxidation (DMP) Center->Oxidation Activation Activation (MsCl) Center->Activation Halogenation NBS / NCS Center->Halogenation Aldehyde Aldehyde Derivative (Reductive Amination) Oxidation->Aldehyde Electrophile Alkyl Mesylate (Nu- Substitution) Activation->Electrophile C4Halo 4-Halo-Pyrazole (Suzuki Coupling) Halogenation->C4Halo

Caption: Figure 2. Divergent Functionalization. The scaffold offers orthogonal reactivity at the aliphatic chain (Blue) and aromatic ring (Red).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker fragment." The 1,5-substitution pattern creates a "bent" geometry (approx. 120-140° bond angle vector) compared to the more linear 1,3-substitution.

  • Use Case: Connecting a hinge-binding motif (attached at C4) to a solvent-exposed solubilizing group (attached via the ethanol chain).

Kinase Inhibition

Pyrazole-ethanol derivatives are bioisosteres for various kinase inhibitor cores. The propyl group fills hydrophobic pockets (e.g., the Gatekeeper region), while the ethanol tail can extend into the ribose binding pocket or solvent front to improve solubility.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air over months.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water unless protonated or derivatized.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. No specific toxicology data exists for this exact CAS; assume toxicity profile similar to pyrazole (moderate).

References

  • Regioselective Lithiation

    • Title: Regioselective Synthesis of 5-Substituted Pyrazoles via Lithiation.[2]

    • Source: Thieme Chemistry / Synthesis (2022).
    • Context: Establishes the protocol for C5-lithiation of N-alkylpyrazoles as the definitive method for avoiding 1,3-isomers.
  • General Pyrazole Chemistry

    • Title: Chemistry and Pharmacological Activities of Pyrazole Derivatives.[2][4]

    • Source: International Journal of Pharmaceutical Sciences Review and Research (2020).
    • Context: Provides broad background on the stability, reactivity, and medicinal applic
  • Fragment Design

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: MDPI (2023).
    • Context: Discusses the structural activity relationships (SAR) of pyrazoles in kinase and enzyme inhibition.

Sources

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (


).[1] As a functionalized pyrazole scaffold, this molecule represents a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural duality—possessing both a basic nitrogen heterocycle and a polar primary alcohol—creates distinct ionization and fragmentation behaviors.[1]

This document moves beyond standard spectral listing to explain the mechanistic causality of ion formation. It is designed to allow researchers to validate the identity of this compound, distinguish it from regioisomers (e.g., the 1,3-isomer), and optimize detection limits in complex matrices.

Part 1: Molecular Profile & Theoretical MS Characteristics[1]

Before initiating experimental workflows, the analyst must ground the method in the physicochemical properties of the analyte.

1.1 Analyte Definition
PropertyValueNotes
IUPAC Name 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol
Formula

Exact Mass 154.1106Monoisotopic mass (Critical for HRMS)
Molecular Weight 154.21 g/mol Average mass
LogP (Predicted) ~0.8 - 1.2Moderately polar; suitable for Reverse Phase LC
pKa (Base) ~2.5 (Pyrazole N2)Protonation occurs at the pyridine-like nitrogen
1.2 Structural Considerations for MS

The molecule features a 1,5-substitution pattern .[1] The proximity of the N1-propyl group and the C5-ethanol chain is sterically significant. In mass spectrometry, this proximity often facilitates specific intramolecular rearrangements (hydrogen transfers) that are not observed in 1,3-isomers, serving as a diagnostic fingerprint.

Part 2: Ionization Strategies & Experimental Protocol

Ionization Source Selection

The choice between Electrospray Ionization (ESI) and Electron Impact (EI) dictates the information yield.

  • ESI (Positive Mode): The Preferred Method for purity checks and PK studies.[1] The pyrazole ring acts as a proton sponge.[1]

    • Mechanism:[1][2][3][4][5][6] Protonation at N2 (the unsaturated nitrogen).

    • Observation: Dominant

      
       at m/z 155.12 .[1]
      
    • Risk:[1][7] Formation of sodium adducts

      
       (m/z 177.[1]10) in glass vessels due to the polar hydroxyl group.[1]
      
  • EI (70 eV): Used for GC-MS analysis of starting materials.[1]

    • Mechanism:[1][2][3][4][5][6] Hard ionization yielding a radical cation

      
      .[1]
      
    • Observation: Weak molecular ion (m/z 154).[1] Extensive fragmentation useful for structural elucidation.[1]

LC-MS/MS Experimental Protocol

Standard Operating Procedure for Q-TOF or Triple Quadrupole Systems.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 into

    
    :MeOH (90:10) + 0.1% Formic Acid.[1]
    
  • Rationale: High organic content in the initial step prevents precipitation; high aqueous content in the injection solvent focuses the peak on the column.[1]

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Step 3: Source Parameters (ESI+) [1]

  • Capillary Voltage: 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Soft) / 40 V (To induce in-source water loss).

  • Desolvation Temp: 350°C.

Part 3: Fragmentation Mechanics (MS/MS)

This section details the specific dissociation pathways used for Multiple Reaction Monitoring (MRM) or structural confirmation.

3.1 The ESI Fragmentation Pathway

Upon Collision Induced Dissociation (CID) of the parent ion (


 155), three primary pathways emerge.
  • Dehydration (Neutral Loss of 18 Da):

    • Transition:

      
      [1]
      
    • Mechanism: The hydroxyl group on the ethyl chain is protonated or participates in a 1,4-elimination assisted by the pyrazole ring.[1] This is often the base peak in low-energy CID.[1]

  • N-Dealkylation (Neutral Loss of 42 Da):

    • Transition:

      
      [1]
      
    • Mechanism: Loss of propene (

      
      ) from the N1 position.[1] This follows a "McLafferty-like" rearrangement involving a hydrogen transfer from the propyl chain to the nitrogen or oxygen.[1]
      
  • Combined Loss (Diagnostic):

    • Transition:

      
      
      
    • Mechanism: Sequential loss of water and propene.[1]

3.2 Visualization of Fragmentation Logic

FragmentationPathway Parent [M+H]+ m/z 155.12 (Parent) Frag1 [M+H - H2O]+ m/z 137.11 (Dehydration) Parent->Frag1 - H2O (18 Da) Low CE Frag2 [M+H - Propene]+ m/z 113.07 (N-Dealkylation) Parent->Frag2 - C3H6 (42 Da) Med CE Frag3 Pyrazolium Core m/z 95.06 (Combined Loss) Frag1->Frag3 - C3H6 Frag2->Frag3 - H2O Frag4 Ring Cleavage m/z ~69 (Imidazole/Nitrile) Frag3->Frag4 High CE Ring Break

Caption: Predicted ESI+ MS/MS fragmentation tree for 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol showing parallel neutral losses.

Part 4: Data Interpretation & Quality Control

4.1 Distinguishing Regioisomers

A common synthetic impurity is the 1,3-isomer (where the propyl and ethanol groups are further apart).

  • 1,5-Isomer (Target): The proximity of the N-propyl and C-ethanol groups facilitates the loss of water (

    
     137) at lower collision energies due to the "ortho-effect" (neighboring group participation).
    
  • 1,3-Isomer (Impurity): Lacks this steric proximity.[1] The water loss peak will be significantly less intense relative to the parent ion compared to the 1,5-isomer.

4.2 Common Impurities Table

When analyzing crude reaction mixtures, monitor these specific ions:

Impurity TypeLikely StructureExpected m/z (ESI+)Origin
Precursor 1-propylhydrazine75.1Unreacted starting material
Intermediate Uncyclized hydrazone173.1Incomplete condensation
Oxidation Carboxylic acid deriv.[1]169.1Oxidation of alcohol to acid
Dimer Disulfide bridge (if S present)N/ANot applicable for this molecule
4.3 Self-Validating the Spectrum

To trust the result, the spectrum must pass the Nitrogen Rule Check :

  • Parent Mass: Even mass (154 Da) indicates an even number of nitrogens (2).[1]

  • Fragment Mass: In ESI (even electron ions), fragments formed by neutral losses (water, propene) will remain odd mass (

    
    ).[1]
    
  • Validation: If you observe strong even mass fragments in MS/MS (e.g., 136), suspect radical chemistry (rare in ESI) or co-eluting contaminants.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of N-alkyl heterocycles).

  • PubChem. (2024).[1] Compound Summary: Pyrazole Derivatives and Spectral Properties. National Library of Medicine.[1] [Link]

  • Holčapek, M., et al. (2010).[1] Mass spectrometry of nitrogen-containing heterocycles.[1][2][3][8] Journal of Heterocyclic Chemistry.[1] (Provides mechanisms for N-dealkylation in ESI).

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the comprehensive physicochemical characterization of the novel heterocyclic compound, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol. Given the compound's specific substitution pattern, it is treated herein as a new chemical entity (NCE). The methodologies outlined are designed to establish its identity, purity, and key chemical and physical properties, ensuring a foundation of data integrity for research and development applications. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making a thorough characterization of new analogues imperative.[1][2][3]

The narrative that follows is not merely a list of procedures but a strategic workflow. Each experimental choice is rationalized to build a self-validating data package, moving from foundational structure elucidation to in-depth stability analysis.

Part 1: Identity and Structure Elucidation

The primary objective is to unequivocally confirm the molecular structure of the target compound. This involves a synergistic application of spectroscopic techniques to piece together the molecular framework, atom by atom.

Molecular Structure and IUPAC Nomenclature

The compound is systematically named 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol . The nomenclature originates from the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.[2][4] The numbering begins at the saturated nitrogen atom bearing the propyl group.[2]

Figure 1: Chemical structure of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. Unlike nominal mass MS, HRMS provides a highly accurate mass measurement, allowing for the calculation of a molecular formula that distinguishes between isobaric compounds.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is recommended due to the basic nitrogen atoms of the pyrazole ring, which are readily protonated to form [M+H]⁺.

  • Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₈H₁₄N₂O). The theoretical monoisotopic mass of the neutral molecule is 154.1106 g/mol . The expected [M+H]⁺ ion should be observed at m/z 154.1106 + 1.0078 = 155.1184.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is necessary to assign every proton and carbon and confirm the substitution pattern on the pyrazole ring. Computational NMR prediction can serve as a valuable guide for spectral interpretation.[5][6][7]

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR:

    • Objective: To identify all unique proton environments and their neighboring protons via spin-spin coupling.

    • Expected Signals: Look for two distinct signals for the pyrazole ring protons, multiplets for the propyl chain (CH₃ triplet, CH₂ sextet, N-CH₂ triplet), and multiplets for the ethanol side chain (two CH₂ groups and an OH singlet/triplet).

  • ¹³C NMR:

    • Objective: To identify all unique carbon environments.

    • Expected Signals: Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. This is critical to confirm the connectivity within the propyl and ethanol fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the carbon skeleton.

Predicted ¹H NMR Assignment Predicted ¹³C NMR Assignment
Chemical Shift (ppm) Proton Assignment
~7.4Pyrazole H-3
~6.0Pyrazole H-4
~4.1N-CH₂ (propyl)
~2.8CH₂ (ethanol, adjacent to pyrazole)
~3.8CH₂-OH (ethanol)
~1.8CH₂ (propyl)
~0.9CH₃ (propyl)
VariableOH

Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For this molecule, the most characteristic absorption will be from the O-H stretch of the alcohol.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Key Absorptions:

    • ~3300 cm⁻¹ (broad): O-H stretching of the alcohol group.

    • ~2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

    • ~1050 cm⁻¹: C-O stretching of the primary alcohol.

Part 2: Physicochemical Properties

Determining the fundamental physical properties is crucial for handling, formulation, and predicting the compound's behavior in various environments.

Physical State and Appearance
  • Protocol: Visually inspect the purified compound at ambient temperature (20-25°C). Record the color, form (e.g., crystalline solid, oil), and any odor.

Melting Point (for solids) or Boiling Point (for liquids)

Expertise & Experience: The melting point of a crystalline solid is a sharp, reproducible indicator of purity. A broad melting range often suggests impurities. The boiling point is a key characteristic of a liquid's volatility.[8][9]

  • Protocol (Melting Point): Use a calibrated melting point apparatus. Place a small amount of the dry, solid sample in a capillary tube. Heat slowly (1-2°C/min) near the expected melting point and record the temperature range from the first appearance of liquid to complete melting.

  • Protocol (Boiling Point): For liquids, use a micro-boiling point apparatus or determine it via distillation under controlled pressure.

Solubility Profile

Expertise & Experience: A systematic solubility assessment is fundamental for applications in drug development and reaction chemistry. The "like dissolves like" principle is a good starting point, but experimental verification across a range of solvents is necessary.[10] The shake-flask method is a classic and reliable approach.[11]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [11][12]

  • Solvent Selection: Test solubility in a range of solvents: Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Dichloromethane, and Hexane.[13]

  • Procedure: a. Add an excess amount of the compound to a known volume of the solvent in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Allow any undissolved solid to settle. d. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. e. Quantify the concentration of the compound in the filtrate using a calibrated analytical technique (e.g., HPLC-UV or NMR with an internal standard).[14]

  • Classification:

    • Very Soluble: <1 part solvent

    • Freely Soluble: 1-10 parts solvent

    • Soluble: 10-30 parts solvent

    • Sparingly Soluble: 30-100 parts solvent

    • Slightly Soluble: 100-1,000 parts solvent

    • Very Slightly Soluble: 1,000-10,000 parts solvent

    • Practically Insoluble: >10,000 parts solvent

Property Experimental Method Result
Molecular Formula HRMSC₈H₁₄N₂O
Molecular Weight HRMS154.1106 g/mol (Monoisotopic)
Appearance Visual InspectionTo be determined
Melting/Boiling Point Melting Point Apparatus / DistillationTo be determined
Solubility in Water Shake-Flask with HPLC-UVTo be determined
Solubility in Ethanol Shake-Flask with HPLC-UVTo be determined
Solubility in DCM Shake-Flask with HPLC-UVTo be determined

Part 3: Purity and Stability Assessment

Establishing the purity and degradation profile of an NCE is a regulatory and scientific necessity.

Chromatographic Purity

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity analysis. A well-developed method can separate the main compound from starting materials, by-products, and degradation products.

Protocol: HPLC-UV Purity Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions.

  • Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection and to check for peak purity. The pyrazole ring should have a distinct UV absorbance.

  • Quantification: Purity is typically expressed as area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

cluster_workflow Characterization Workflow Sample Receive Sample 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Structure Structure Elucidation (NMR, HRMS, IR) Sample->Structure Properties Physicochemical Properties (MP, Solubility, Appearance) Structure->Properties Purity Chromatographic Purity (HPLC-UV) Structure->Purity Report Comprehensive Data Report Properties->Report Stability Forced Degradation & Stability Studies Purity->Stability Stability->Report

Figure 2: A logical workflow for the comprehensive characterization of a new chemical entity.

Stability Profile: Forced Degradation

Expertise & Experience: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[15] They help identify likely degradation pathways and are crucial for developing stability-indicating analytical methods, as mandated by ICH guidelines.[16][17]

Protocol: Forced Degradation Study (ICH Q1A(R2)) [16]

  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or water.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions for a defined period (e.g., 24-48 hours), alongside a control sample stored at ambient temperature.[18]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at ambient temperature.

    • Thermal: 80°C (for solid and solution).

    • Photolytic: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the developed HPLC-UV method.

  • Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use an HPLC-MS method to obtain mass information on the major degradants to propose degradation pathways.

References

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. PDF. [Link]

  • Predicting boiling and melting points – Organic Chemistry: How to…. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • The importance of solubility and how to collect it using dynamic methods. [Link]

  • Intermolecular Forces: Physical Properties of Organic Compounds. MCC Organic Chemistry. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Pyrazole. PubChem - NIH. [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. ResearchGate. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). [Link]

Sources

Methodological & Application

"2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and microbiologists involved in Fragment-Based Drug Discovery (FBDD). It treats 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol not as a final drug, but as a critical Privileged Scaffold used to synthesize targeted antimicrobial libraries.

Unlocking the Pyrazole Scaffold: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in Antimicrobial Library Design

Executive Summary

The search for novel antimicrobial agents to combat Multi-Drug Resistant (MDR) pathogens often centers on "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets. The pyrazole ring is one such scaffold, central to inhibitors of bacterial DNA Gyrase B (GyrB) and Enoyl-ACP reductase (FabI).

This guide details the utility of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as Scaffold-5OH ) as a strategic building block. Unlike simple pyrazoles, Scaffold-5OH possesses a unique tripartite architecture:

  • N1-Propyl Tail: Optimizes lipophilicity (LogP) for membrane permeability and hydrophobic pocket occupancy.

  • Pyrazole Core: Provides essential hydrogen-bond acceptor/donor motifs for enzyme active sites.

  • C5-Ethanol Linker: A flexible, nucleophilic handle allowing divergent synthesis of ethers, esters, and amines without disrupting the core binding geometry.

Scientific Foundation: Mechanism & Design Logic
2.1 Target Rationale: DNA Gyrase B (GyrB)

The primary application of N-alkyl-pyrazole derivatives in antimicrobial research is the inhibition of the ATPase domain of DNA Gyrase B.

  • Binding Mode: The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor to a conserved water molecule or directly to the Asp73 residue ( E. coli numbering) in the ATP-binding pocket.

  • The Role of the Propyl Group: The ATP binding site contains a hydrophobic region that normally accommodates the adenine base of ATP. The N1-propyl chain of Scaffold-5OH is designed to occupy this hydrophobic sub-pocket, improving binding affinity via Van der Waals interactions.

  • The Role of the Ethanol Chain: The 2-hydroxyethyl group extends towards the solvent-exposed region or the "sugar-phosphate" binding region, serving as an attachment point for solubilizing groups or secondary pharmacophores (e.g., substituted phenyls).

2.2 Pathway Visualization

The following diagram illustrates the role of Scaffold-5OH in the drug discovery pipeline, from raw material to active GyrB inhibitor.

G cluster_0 Design Logic Start Scaffold-5OH (Raw Intermediate) Step1 Functionalization (OH -> Leaving Group) Start->Step1 Activation (MsCl/SOCl2) Library Divergent Synthesis (Library Generation) Step1->Library Nucleophilic Subst. (Amines/Phenols) Target Target: DNA Gyrase B (ATPase Domain) Library->Target Screening (IC50) Outcome Bacterial Cell Death (Replication Halted) Target->Outcome Inhibition

Caption: Workflow transforming the inert Scaffold-5OH into a bioactive library targeting bacterial DNA replication.

Detailed Protocols
Protocol A: Scaffold Quality Validation

Before library synthesis, the purity of Scaffold-5OH must be verified, as the N1-propyl group regioisomerism (1-propyl vs 2-propyl) is critical.

  • Objective: Confirm >98% purity and correct Regioisomer (N1-substituted).

  • Technique: 1H-NMR and LC-MS.

Procedure:

  • Dissolve 5 mg of Scaffold-5OH in 0.6 mL DMSO-d6.

  • Critical Check: Look for the triplet signal of the terminal methyl (propyl group) at ~0.8-0.9 ppm.

  • Regioisomer Check: The pyrazole C4-H and C3-H protons should appear as doublets (or overlapping signals) in the aromatic region (6.0 - 7.5 ppm).

    • Note: If N-alkylation occurred at N2 during bulk synthesis, the chemical shift of the propyl

      
      -CH2 will shift significantly.
      
  • Functional Check: Confirm the triplet/multiplet for the -CH2-OH proton at ~4.5-5.0 ppm (exchangeable).

Protocol B: Divergent Library Synthesis (Mitsunobu Approach)

This protocol describes converting the alcohol handle of Scaffold-5OH into an ether-linked pharmacophore, a common strategy to access the "sugar pocket" of GyrB.

Reagents:

  • Scaffold-5OH (1.0 eq)

  • Substituted Phenol/Heterocycle (1.2 eq) (The variable "R" group)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: In a flame-dried reaction vial under Argon, dissolve Scaffold-5OH (0.2 mmol) and the selected Phenol derivative (0.24 mmol) in anhydrous THF (2 mL).

  • Addition 1: Add PPh3 (0.3 mmol) and stir at 0°C for 10 minutes.

  • Addition 2: Dropwise add DIAD (0.3 mmol) over 5 minutes. The solution acts as a "one-pot" transformation engine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add 0.5 mL water.

  • Purification: Concentrate in vacuo. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Yield Expectation: 60-85% conversion to the ether derivative.

Expert Insight: The Mitsunobu reaction is preferred over alkyl halide substitution here because it proceeds under neutral conditions, preserving sensitive functional groups on the pyrazole ring.

Protocol C: High-Throughput Antimicrobial Susceptibility Testing (MIC)

Once the library is synthesized, the derivatives must be screened.

Standard: CLSI M07-A10 (Broth Microdilution). Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Procedure:

  • Stock Prep: Dissolve library compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
    • Control: Include Scaffold-5OH (parent alcohol) as a negative control to prove that activity comes from the derivative, not the linker.

    • Positive Control: Ciprofloxacin.[1]

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL per well.
    
  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual inspection or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Data Presentation & Analysis

When analyzing the library derived from Scaffold-5OH , data should be structured to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR Data (Hypothetical)

Compound IDR-Group (Attached to Ethanol)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
LogP (Calc)Interpretation
Scaffold-5OH -OH (Parent) >64 >64 1.2 Inactive (Linker only)
PYR-001-O-Phenyl32642.8Increased lipophilicity, weak binding.
PYR-002-O-(4-Fluoro-phenyl)8163.1Halogen improves hydrophobic fit.
PYR-003 -O-(2,4-Dichloro-phenyl) 2 4 3.8 Potent Hit (Optimized volume).
PYR-004-NH-Benzyl (Amine linkage)482.5H-bond donor changes selectivity.

Key Takeaway: The parent Scaffold-5OH is generally inactive. It is the derivatization at the ethanol position—specifically adding aromatic, halogenated moieties—that unlocks antimicrobial potency by engaging the auxiliary pockets of the GyrB enzyme.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Mitsunobu Steric hindrance on the pyrazole N1-propyl group.Switch to converting alcohol to Mesylate (MsCl/Et3N), then SN2 displacement with the nucleophile.
Poor Solubility in Assay High LogP of final derivatives.Formulation: Use 2% DMSO + 0.5% Tween-80 in the MIC assay buffer.
Inconsistent MIC Data N-Propyl group instability (rare) or impure scaffold.Re-validate the starting material via NMR (Protocol A). Ensure no N2-isomer is present.
References
  • Review of Pyrazole Scaffolds: Karrouchi, K. et al. "Pyrazole: A Promising Scaffold for the Synthesis of Novel Antimicrobial Agents."[2] Bioorganic Chemistry, 2018. Link

  • GyrB Mechanism: Oblak, M. et al. "Structure-based design of DNA gyrase B inhibitors." Journal of Medicinal Chemistry, 2005. Link

  • Antimicrobial Protocols: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07, 11th Ed., 2018. Link

  • Mitsunobu Reaction Guide: Swamy, K.C. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Fragment-Based Discovery: Erlanson, D.A. et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

Sources

Application Note: Evaluation of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple biological targets with moderate affinity. While often utilized as a synthetic building block, its structural features (the hydrogen-bond accepting pyrazole ring and the hydrogen-bond donating hydroxyl tail) make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

In oncology, pyrazole derivatives are historically significant as ATP-competitive kinase inhibitors (e.g., targeting CDK, VEGFR, or Aurora kinases). This guide provides a rigorous framework for evaluating this specific molecule not just as a passive intermediate, but as a bioactive fragment. The protocols below are designed to assess its intrinsic cytotoxicity, solubility profile, and potential mechanism of action (MoA) in cancer cell lines.

Key Experimental Goals:

  • Solubility Profiling: Establish the maximum deliverable concentration without precipitation (critical for fragment screening).

  • Cytotoxicity Screening: Determine the IC50 baseline in representative solid tumor lines (e.g., MCF-7, A549).

  • Mechanism Elucidation: Assess cell cycle arrest, a common phenotype of pyrazole-based kinase inhibitors.

Chemical Handling & Solubilization

Expert Insight: Small polar fragments like 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol often exhibit "deceptive solubility." They may dissolve in DMSO but precipitate upon dilution into aqueous media, causing false negatives in cellular assays.

Protocol A: Preparation of Validated Stock Solutions

Materials:

  • Compound: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Solid/Oil).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

  • Vessel: Amber glass vials (to prevent photodegradation).

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh approximately 10 mg of the compound. Calculate the exact molarity based on MW (~154.21 g/mol ).

  • Primary Stock (100 mM): Dissolve the compound in DMSO to achieve a 100 mM concentration. Vortex for 60 seconds.

    • Quality Check: Inspect for turbidity. If clear, proceed.

  • Aqueous Stability Test (Critical Step):

    • Dilute 10 µL of Stock into 990 µL of PBS (1:100 dilution, 1 mM final).

    • Incubate at 37°C for 4 hours.

    • Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.01 (indicating no micro-precipitation).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

In Vitro Cytotoxicity Screening (MTT Assay)[1]

Rationale: This assay quantifies the metabolic activity of cells as a proxy for viability. For a fragment, we expect lower potency (high µM range). The goal is to identify a "hit" window before chemical optimization.

Protocol B: 72-Hour Dose-Response Assay

Target Cell Lines:

  • A549 (Lung Adenocarcinoma) – Robust, KRAS-mutant model.

  • MCF-7 (Breast Cancer) – Estrogen receptor-positive model.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Buffer (SDS-HCl or DMSO).

Workflow:

  • Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Compound Dosing:

    • Prepare a serial dilution plate in culture medium (0.5% DMSO final max).

    • Concentration Range: Start high for fragments. Suggested points: 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM (Vehicle Control).

    • Add 100 µL of diluted compound to assay plates (200 µL final volume).

    • Replicates: Triplicate wells per concentration.

  • Incubation:

    • Incubate for 72 hours. Avoid opening the incubator frequently to maintain pH stability.

  • Readout:

    • Add 20 µL MTT (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference 650 nm).

Data Analysis: Calculate % Viability:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Mechanism of Action: Cell Cycle Analysis

Expert Insight: Pyrazole derivatives often act as ATP-mimetics, inhibiting Cyclin-Dependent Kinases (CDKs) or tubulin polymerization. If Protocol B shows cytotoxicity, this protocol determines how the cells die.

Protocol C: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat A549 cells (6-well plate, 2x10^5 cells/well) with the compound at 2x IC50 concentration for 24 hours. Include a DMSO control and a Positive Control (e.g., Nocodazole for G2/M arrest).

  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells and combine with floating cells (crucial for apoptosis detection).

    • Pellet at 500 x g for 5 mins.

  • Fixation:

    • Wash with cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 70% Ethanol dropwise while vortexing (prevents clumping).

    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition:

    • Analyze on a Flow Cytometer (e.g., BD FACSCanto).

    • Record 10,000 events.

    • Gate single cells (Pulse Width vs. Area) to exclude doublets.

Visualizing the Workflow & Signaling

The following diagram illustrates the logical flow from compound handling to target identification, highlighting the potential signaling pathways (VEGFR/CDK) often modulated by pyrazole scaffolds.

G cluster_0 Phase 1: Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism (Hypothesis) Start 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Solubility Solubility Check (PBS Stability) Start->Solubility Precip Precipitation? Solubility->Precip Reformulate Reformulate (Cosolvents/Lipids) Precip->Reformulate Yes MTT MTT Assay (MCF-7 / A549) Precip->MTT No Reformulate->MTT IC50_Check IC50 < 100 µM? MTT->IC50_Check FragmentOpt Fragment Optimization (SAR Expansion) IC50_Check->FragmentOpt Yes Drop Inactive Fragment IC50_Check->Drop No CellCycle Cell Cycle Analysis (Flow Cytometry) IC50_Check->CellCycle Yes G2M G2/M Arrest CellCycle->G2M G1S G1/S Arrest CellCycle->G1S Target1 Target: Tubulin / CDK1 G2M->Target1 Target2 Target: CDK4/6 / VEGFR G1S->Target2

Caption: Experimental workflow for evaluating pyrazole fragments, linking cytotoxicity outcomes to potential kinase targets (CDK/VEGFR) based on cell cycle arrest phenotypes.

Data Presentation & Analysis

Table 1: Troubleshooting Common Assay Failures
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration; ensure DMSO < 0.5%.
High background OD Serum protein precipitation or crystal residue.Wash cells with PBS before adding MTT; solubilize longer.
No dose-response Fragment affinity is too low (>500 µM).This is common for fragments. Proceed to SAR (Structure-Activity Relationship) by derivatizing the -OH group.
Table 2: Expected Reference Values (Pyrazole Class)

Note: These are representative values for optimized pyrazole drugs, not the specific fragment, serving as a benchmark.

Compound ClassTargetTypical IC50 (Cellular)Phenotype
Optimized Pyrazole VEGFR-2 / EGFR0.1 – 5 µMG1 Arrest / Apoptosis
Pyrazole Fragment Unknown / Multi-kinase50 – 500 µMWeak Growth Inhibition
Roscovitine (Ref) CDKs~10 – 20 µMG2/M Arrest

References

  • Nitulescu, G. M., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Establishes the structural basis for pyrazoles acting as
  • Bennani, F. E., et al. (2020).[1][2] "Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line." Bioorganic Chemistry. Link

    • Context: Provides comparative IC50 data for pyrazole deriv
  • Zhang, H., et al. (2019). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent anticancer agents."[3][1][2][4][5] European Journal of Medicinal Chemistry. Link

    • Context: Validates the use of ethanol/alkyl substitutions on the pyrazole ring for improving solubility and bioavailability.
  • Riss, T. L., et al. (2004). "Cell Viability Assays: MTT Assay Protocol." Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Context: The authoritative standard for the cytotoxicity protocol described in Section 3.

Sources

Comprehensive Profiling of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol: From Physiochemical Characterization to In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Analysis

The molecule 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry. Pyrazoles substituted at the N1 and C5 positions are critical structural motifs found in various bioactive compounds, including COX-2 inhibitors (e.g., Celecoxib analogs), PDE5 inhibitors, and various kinase inhibitors.

This specific fragment—characterized by a lipophilic N-propyl chain and a polar hydroxyethyl tail—serves two primary roles in drug discovery:

  • Fragment-Based Drug Discovery (FBDD): It acts as a chemical probe to identify binding pockets where the alcohol moiety can engage in hydrogen bonding (donor/acceptor) while the propyl group probes hydrophobic pockets.

  • Synthetic Intermediate: It is a precursor for installing the 2-(pyrazol-5-yl)ethyl motif, often requiring validation of its metabolic stability before elaboration into larger drugs.

Critical Scientific Insight: The primary alcohol handle (-CH2CH2OH) is the metabolic "soft spot" of this molecule. In biological systems, this moiety is highly susceptible to oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s (CYPs) to the corresponding aldehyde and subsequently the carboxylic acid. Therefore, Metabolic Stability Profiling is the most critical in vitro assay for this compound.

Physiochemical & Structural Validation

Before biological testing, the regiochemistry of the 1,5-substitution must be confirmed, as the thermodynamic 1,3-isomer is a common impurity during synthesis.

Data Summary: Physiochemical Properties
PropertyValue (Predicted/Exp)Relevance
Molecular Weight 154.21 g/mol Ideal for Fragment-Based Discovery (Rule of 3)
cLogP ~1.2 - 1.5Good membrane permeability
H-Bond Donors 1 (OH)Key interaction point for receptor binding
Topological Polar Surface Area (TPSA) ~32 ŲHigh blood-brain barrier (BBB) penetration potential
Solubility (PBS, pH 7.4) High (>1 mM)Excellent for aqueous in vitro assays

Primary Protocol: In Vitro Metabolic Stability (Microsomal)

Rationale: This assay quantifies the intrinsic clearance (


) of the molecule. The hydroxyethyl group is prone to rapid Phase I oxidation. This protocol uses Liver Microsomes (RLM/HLM) to track the disappearance of the parent compound and the formation of the carboxylic acid metabolite.
Materials
  • Test Compound: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Dilute the 10 mM test compound stock to 1 µM (final assay concentration) in Phosphate Buffer (100 mM, pH 7.4).

    • Note: Keep DMSO concentration <0.1% to avoid enzyme inhibition.

    • Add Liver Microsomes to a final concentration of 0.5 mg/mL .

    • Pre-incubate at 37°C for 5 minutes (shaking water bath).

  • Initiation:

    • Add NADPH cofactor solution to initiate the reaction.

    • Negative Control: Prepare a parallel set without NADPH (to detect non-NADPH dependent hydrolysis).

  • Sampling (Time-Course):

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Ice-cold Quench Solution in a 96-well deep plate.

  • Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate the slope (

      
      ) of the linear regression.
      
    • Half-life (

      
      ): 
      
      
      
      .
    • Intrinsic Clearance (

      
      ): 
      
      
      
      .
Expected Metabolic Pathway Visualization

MetabolicPathway Figure 1: Predicted Metabolic Fate of the Hydroxyethyl Tail Parent Parent: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Aldehyde Intermediate: Aldehyde Derivative Parent->Aldehyde ADH / CYP2E1 (Oxidation) Gluc Metabolite: O-Glucuronide Parent->Gluc UGT (Phase II Conjugation) Acid Metabolite: Carboxylic Acid Aldehyde->Acid ALDH (Oxidation)

Figure 1 Caption: Metabolic trajectory of the test compound. The primary alcohol is oxidized to an aldehyde and then acid, or directly glucuronidated.

Secondary Protocol: Fragment Binding (Differential Scanning Fluorimetry - DSF)

Rationale: As a fragment, this molecule likely has low affinity (mM range). Traditional IC50 assays may fail. DSF (Thermal Shift) is the gold standard for detecting weak binders by measuring the increase in protein melting temperature (


) upon ligand binding.
Materials
  • Target Protein: Recombinant Kinase domain or Alcohol Dehydrogenase (model protein).

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or ABI 7500).

Step-by-Step Methodology
  • Assay Mix Preparation:

    • Protein: Dilute to 2–5 µM in assay buffer (typically HEPES/NaCl).

    • Dye: Dilute SYPRO Orange to 5x final concentration.

    • Compound: Add test compound at high concentration (1 mM and 5 mM ). Fragments require high concentrations to drive equilibrium.

  • Plate Setup:

    • Well A: Protein + DMSO (Reference

      
      ).
      
    • Well B: Protein + Compound (1 mM).

    • Well C: Protein + Compound (5 mM).

    • Well D: Buffer + Compound (Control for compound fluorescence).

  • Thermal Ramp:

    • Ramp temperature from 25°C to 95°C at a rate of 0.05°C/second (continuous acquisition).

    • Monitor Fluorescence (Ex: 470 nm / Em: 570 nm).

  • Analysis:

    • Calculate the derivative of fluorescence (

      
      ).
      
    • Identify the inflection point (

      
      ).
      
    • Result: A shift (

      
      ) of >0.5°C indicates significant binding.
      

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Handling: The hydroxyethyl group increases water solubility, but the propyl chain allows skin permeation. Wear nitrile gloves.

  • Storage: Store at -20°C. Hygroscopic—keep desiccated.

References

  • Review of Pyrazole Pharmacology: Ansari, A., et al. "Biologically active pyrazole derivatives."[1] New Journal of Chemistry, 2017.

  • Microsomal Stability Protocol: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Fragment Screening by DSF: Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007.

  • Regiochemistry of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

Sources

Application Notes & Protocols for SAR Studies: Derivatization of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties, among others.[1] The versatility of the pyrazole ring, with multiple sites for substitution, allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an ideal candidate for Structure-Activity Relationship (SAR) studies.[1]

This guide provides a comprehensive overview of the derivatization of a key pyrazole intermediate, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol , for the purpose of conducting detailed SAR studies. We will explore synthetic strategies for the core molecule and present detailed protocols for the targeted modification of its primary alcohol functionality. The overarching goal is to generate a library of diverse analogs to probe the chemical space around this scaffold and identify key structural features that govern biological activity.

Synthesis of the Core Scaffold: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

A robust and scalable synthesis of the starting material is paramount for any successful SAR campaign. Herein, we propose a logical and experimentally feasible synthetic route.

Proposed Synthetic Pathway

The synthesis commences with the N-alkylation of a commercially available pyrazole precursor, followed by the introduction of the ethanol side chain at the C5 position.

Synthetic Pathway Pyrazole Pyrazole N-Propylpyrazole N-Propylpyrazole Pyrazole->N-Propylpyrazole Propyl Bromide, Base Pyrazole-5-carboxaldehyde Pyrazole-5-carboxaldehyde N-Propylpyrazole->Pyrazole-5-carboxaldehyde Vilsmeier-Haack 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Pyrazole-5-carboxaldehyde->2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol 1. MeMgBr 2. NaBH4

Caption: Proposed synthesis of the target alcohol.

Experimental Protocols

Step 1: N-Propylation of Pyrazole

The regioselectivity of N-alkylation of pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers.[3] Judicious choice of reaction conditions can favor the desired N1 isomer.

  • Protocol: To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propyl bromide (1.1 eq) dropwise and continue stirring at room temperature overnight. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C4 position of the pyrazole ring, which can then be further manipulated.

  • Protocol: In a flame-dried flask under an inert atmosphere, cool a solution of DMF (3.0 eq) in dichloromethane to 0°C. Slowly add phosphorus oxychloride (1.2 eq). After stirring for 30 minutes, add a solution of N-propylpyrazole (1.0 eq) in dichloromethane. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified by column chromatography.

Step 3: Grignard Reaction and Reduction

The aldehyde is converted to the target ethanol derivative via a Grignard reaction followed by reduction.

  • Protocol: To a solution of the pyrazole-5-carboxaldehyde (1.0 eq) in anhydrous THF at 0°C, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. The crude secondary alcohol is then dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0°C. Stir the reaction for 1 hour at room temperature. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the target alcohol, which can be purified by column chromatography.

Derivatization Strategies for SAR Studies

The primary alcohol of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" serves as a versatile handle for introducing a wide array of functional groups. The following sections detail protocols for key derivatization reactions.

Esterification: Introducing Diverse Acyl Groups

Esterification is a fundamental transformation that allows for the exploration of how changes in steric bulk, electronics, and lipophilicity of the acyl group impact biological activity.

This is a straightforward and often high-yielding method for forming esters.

  • Protocol: To a solution of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane or THF at 0°C, add the desired acid chloride or anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography.[4]

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the acylation of alcohols, particularly for less reactive substrates.[5][6]

  • Protocol: To a solution of the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a coupling agent such as DCC or EDC (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 eq). Stir the reaction at room temperature overnight. Filter off the urea byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude ester, which can be purified by chromatography.

Etherification: Modulating Polarity and H-Bonding Capacity

The conversion of the alcohol to an ether removes the hydrogen bond donating capability and can significantly alter the compound's polarity and pharmacokinetic profile.

This classic SN2 reaction is a reliable method for the synthesis of ethers from primary alcohols.[7][8][9][10][11]

  • Protocol: To a suspension of a strong base like sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases. Add the desired alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting ether by column chromatography.

Mitsunobu Reaction: Accessing a Broad Range of Functionalities

The Mitsunobu reaction is a powerful tool for converting a primary alcohol into a variety of other functional groups, including esters, ethers, and nitrogen-containing moieties, under mild conditions.[12][13][14][15]

  • General Protocol: To a solution of the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide; 1.5 eq) in anhydrous THF at 0°C, add a solution of an azodicarboxylate such as DEAD or DIAD (1.5 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify the product directly by flash column chromatography to separate it from the triphenylphosphine oxide and hydrazide byproducts.

Data Presentation for SAR Analysis

A systematic presentation of the biological data for the synthesized analogs is crucial for deriving meaningful SAR.

Table 1: Hypothetical Biological Activity of Derivatized Analogs

Compound IDR Group (Modification)IC50 (µM) - Target XCytotoxicity (CC50, µM)
Parent -OH15.2> 100
Ester-1 -OCOCH38.5> 100
Ester-2 -OCOC(CH3)325.185.3
Ester-3 -OCOPh5.292.1
Ether-1 -OCH312.8> 100
Ether-2 -OCH2Ph3.175.6
Mitsunobu-1 -N(Phth)1.855.4

This data is illustrative and serves as a template for organizing experimental results.

Logical Relationships in SAR Derivatization

SAR Logic cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Property Modulation Core 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Ester Esterification Core->Ester Ether Etherification Core->Ether Mitsunobu Mitsunobu Reaction Core->Mitsunobu Lipophilicity Lipophilicity Ester->Lipophilicity Sterics Sterics Ester->Sterics Electronics Electronics Ester->Electronics Ether->Lipophilicity H-Bonding H-Bonding Ether->H-Bonding Mitsunobu->Lipophilicity Mitsunobu->Sterics Mitsunobu->H-Bonding

Caption: Derivatization strategies impact key physicochemical properties.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and derivatization of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" to facilitate comprehensive SAR studies. The outlined protocols are based on established and reliable chemical transformations, offering a high probability of success. By systematically exploring the effects of various functional groups at the ethanol side chain, researchers can elucidate the key molecular interactions responsible for biological activity and develop more potent and selective drug candidates. Further derivatization could also explore modifications at the N1-propyl group or direct functionalization of the pyrazole ring to build a more complete picture of the SAR for this promising scaffold.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(46), 14775–14779. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Oohashi, Y., et al. (2004). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by DMAP and Iodine. Chemistry Letters, 33(8), 1006-1007. [Link]

  • Transformation Tutoring. (2022). Williamson Ether Synthesis And Alcoxymercuration. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... [Link]

  • Chen, C., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]

  • Kim, S., et al. (2022). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC. [Link]

  • Ashenhurst, J. (2019). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • ResearchGate. Ullmann Coupling. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Bibliomed. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Taylor & Francis. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]

  • MDPI. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

  • PMC. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Books. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • КиберЛенинка. ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]

  • KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

  • Google Patents.
  • PMC. (2017). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]

  • Chemistry Steps. Alcohols to Acid Chlorides. [Link]

  • ACS Publications. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • ACS Publications. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Application Note: High-Throughput Screening of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry. Pyrazole cores are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Sildenafil), serving as robust pharmacophores for kinases, GPCRs, and ion channels.

This specific analogue—featuring an N-propyl tail and a C5-hydroxyethyl handle—offers a distinct vector for chemical elaboration. The C5-ethanol moiety mimics the ribose binding pocket in ATP-competitive kinase inhibitors or serves as a linker for fragment-growing strategies.

This Application Note details the High-Throughput Screening (HTS) campaign for a library of 10,000+ analogues derived from this core. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, specifically optimized for kinase targets (e.g., CDK or p38 MAPK), to ensure robust Z' factors and minimal false positives.

Chemical Space & Library Design Strategy

To effectively screen analogues of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, the library must explore specific Structure-Activity Relationship (SAR) vectors. The parent molecule acts as the "Anchor Fragment."

SAR Vectors for Library Construction
  • Vector A (N1-Position): The propyl group provides lipophilic bulk. Analogues should vary this to optimize hydrophobic pocket filling (e.g., cyclopropyl, benzyl, fluorinated alkyls).

  • Vector B (C5-Ethanol Handle): The primary alcohol is a versatile synthetic handle.

    • H-bond Donors/Acceptors: Oxidation to carboxylic acids or amidation.

    • Extension: Etherification to reach solvent-exposed regions.

  • Vector C (C3/C4 Core Substitution): Introduction of aryl or heteroaryl groups at C3/C4 is critical for establishing pi-stacking interactions with the target protein's gatekeeper residues.

Visualization: SAR Strategy Map

SAR_Strategy Core Parent Scaffold: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol N1 N1-Modification (Hydrophobic Pocket) Core->N1 C5 C5-Ethanol Handle (Solvent Front/Ribose) Core->C5 C3_4 C3/C4-Substitution (Gatekeeper Interaction) Core->C3_4 N1_Analogs Cyclopropyl, Benzyl, Fluoro-ethyl N1->N1_Analogs C5_Analogs Amides, Ethers, Bioisosteres C5->C5_Analogs C3_4_Analogs Phenyl, Pyridine, Halogens C3_4->C3_4_Analogs

Caption: Strategic derivatization vectors for the pyrazole-ethanol scaffold to maximize chemical diversity.

HTS Assay Principle: TR-FRET Kinase Binding

For this library, we employ a Europium-based TR-FRET competition assay. This format is superior to standard fluorescence intensity because the time-resolved readout eliminates background interference from auto-fluorescent small molecules—a common issue with heterocyclic libraries.

  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Mechanism: When the tracer binds the kinase, Eu and AF647 are in proximity, generating a FRET signal. An inhibitor (analogue) displaces the tracer, causing a decrease in FRET signal.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Target Protein Recombinant Kinase (e.g., CDK2/CyclinA)Biological Target
Tracer Kinase Tracer 236 (Invitrogen)FRET Acceptor
Antibody Eu-anti-GST or Eu-anti-HisFRET Donor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Physiological Environment
Controls Staurosporine (10 µM start)Positive Control (100% Inhibition)
Vehicle DMSO (anhydrous)Negative Control (0% Inhibition)
Step-by-Step Workflow

Step 1: Compound Management (Acoustic Dispensing)

  • Prepare source plates containing analogues at 10 mM in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo® 650) to dispense 10 nL of compound into 384-well low-volume white plates.

  • Final Concentration: 10 µM (assuming 10 µL final assay volume).

  • Dispense 10 nL DMSO into columns 23 and 24 for high/low controls.

Step 2: Enzyme/Antibody Master Mix Addition

  • Prepare a 2X Master Mix containing the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Dispense 5 µL of 2X Master Mix into all wells using a bulk dispenser (e.g., Multidrop Combi).

  • Note: Pre-incubation of enzyme and antibody ensures stable complex formation.

Step 3: Tracer Addition

  • Prepare 2X Tracer solution (e.g., 100 nM Tracer 236).

  • Dispense 5 µL of Tracer solution into all wells.

  • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

Step 4: Incubation

  • Seal plates with opaque foil.

  • Incubate at Room Temperature (20-25°C) for 60 minutes .

  • Critical: Protect from direct light to prevent tracer photobleaching.

Step 5: Detection

  • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Visualization: HTS Workflow Diagram

HTS_Workflow Start Source Library (10 mM in DMSO) Dispense Acoustic Dispense 10 nL into 384-well Plate Start->Dispense Enzyme Add 5 µL Enzyme/Ab Mix (Kinase + Eu-Ab) Dispense->Enzyme Tracer Add 5 µL Tracer (AlexaFluor 647) Enzyme->Tracer Incubate Incubate 60 min @ RT (Dark) Tracer->Incubate Read Read TR-FRET (Ex 337nm / Em 665nm) Incubate->Read Analysis Data Analysis (Calculate Emission Ratio) Read->Analysis

Caption: Linear workflow for the TR-FRET competition assay, ensuring minimal handling steps.

Data Analysis & Hit Validation

Calculation of Emission Ratio

Raw data must be ratiometric to correct for well-to-well variability in volume or meniscus shape.



Percent Inhibition


  • NegCtrl: DMSO only (Max FRET signal).

  • PosCtrl: Staurosporine (Min FRET signal).

Quality Control (Z-Prime)

A robust HTS assay must have a Z' > 0.5.



Hit Selection Criteria
  • Primary Cutoff: Compounds exhibiting > 50% inhibition at 10 µM.

  • Interference Check: Flag compounds with abnormally high Donor (620nm) signal (indicates auto-fluorescence) or quenchers (low Donor signal).

  • Dose-Response: Re-test hits in a 10-point dilution series to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z' Factor (< 0.5) Pipetting error or unstable reagents.Check dispenser CV%; keep reagents on ice before use.
High Background Non-specific binding of tracer.Increase detergent (Brij-35) to 0.01% or add BSA.
Signal Drift Temperature fluctuations.Allow plates to equilibrate to RT before reading; use thermostatic incubators.
Compound Precipitation Low solubility of pyrazole analogues.Limit final DMSO to 1%; check library for aggregation (nephelometry).

References

  • Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Sunitha, T., et al. (2024).[2] Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Connect Journals. Link

  • BenchChem. (2025).[3] Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. BenchChem Technical Resources. Link

  • Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Link

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

Sources

Technical Monograph: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, synthesis, and experimental protocols for 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as PPE-5 ). This molecule is a critical bifunctional building block in modern agricultural chemistry, primarily utilized as a scaffold for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport (MET) inhibitor insecticides .

Part 1: Executive Summary & Chemical Profile

PPE-5 is a strategic intermediate characterized by a pyrazole core substituted at the N1 position with a lipophilic propyl chain and at the C5 position with a reactive hydroxyethyl tail. Unlike simple pyrazoles, the C5-ethanol moiety acts as a flexible "linker arm," allowing chemists to attach complex pharmacophores while maintaining the steric bulk necessary for binding in enzyme pockets (e.g., Ubiquinone binding sites).

Chemical Profile
PropertySpecification
IUPAC Name 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Key Functionality Primary Alcohol (Nucleophile), Pyrazole Nitrogen (Weak Base)
Role Linker scaffold, Lipophilic core
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water

Part 2: Applications in Agricultural Chemistry

Next-Generation SDHI Fungicides

The primary application of PPE-5 is in the synthesis of SDHI fungicides . These agents inhibit Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiration chain.

  • Mechanism: The pyrazole ring mimics the ubiquinone ring system. The propyl group provides hydrophobic interaction within the Q-site tunnel. The hydroxyethyl arm (converted to an acid or amine) serves as the linker to the amide bond, which hydrogen-bonds to critical tyrosine/serine residues in the active site.

  • Design Strategy: PPE-5 is oxidized to the corresponding pyrazole-5-acetic acid , which is then coupled with aniline derivatives to form the active carboxamide fungicide.

MET-I Insecticides (Mitochondrial Electron Transport Inhibitors)

PPE-5 derivatives act as precursors for MET-I insecticides (Complex I inhibitors).

  • Mechanism: Similar to fenpyroximate or tolfenpyrad, the pyrazole core blocks electron transfer. The C5-ethyl chain allows for the spacing required to span the large hydrophobic domain of Complex I.

  • Workflow: The alcohol of PPE-5 is converted to a leaving group (chloride/mesylate) and coupled with lipophilic phenoxy-benzyl amines.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of PPE-5 via C5-Lithiation

Rationale: Direct condensation often yields mixtures of 1,3- and 1,5-isomers. The lithiation route guarantees C5 regioselectivity due to the directing effect of the N1-propyl group.

Materials:

  • 1-Propyl-1H-pyrazole (Starting Material)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethylene Oxide (or Oxirane solution)

  • Anhydrous THF

  • Inert Atmosphere (Argon/Nitrogen)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, septum, and temperature probe. Flush with Argon.

  • Solvation: Charge flask with 1-Propyl-1H-pyrazole (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (11.0 mmol) over 20 minutes. Maintain temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio species (stabilized by coordination to N1).

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Ethylene Oxide (15.0 mmol, pre-cooled solution in THF) slowly via cannula.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75-85% colorless oil.

Protocol B: Functionalization to Pyrazole-5-Acetic Acid (SDHI Precursor)

Rationale: To create the "carboxamide" linker found in fungicides, the alcohol must be oxidized to the acid.

Methodology:

  • Dissolve PPE-5 (5 mmol) in Acetone (20 mL).

  • Add Jones Reagent (CrO₃/H₂SO₄) dropwise at 0°C until the orange color persists.

  • Stir for 1 hour. Add Isopropanol to quench excess oxidant (turns green).

  • Extract with DCM, wash with water, and concentrate to yield 2-(1-propyl-1H-pyrazol-5-yl)acetic acid .

Part 4: Visualization & Logic

Diagram 1: Synthesis & Functionalization Workflow

This diagram illustrates the regioselective synthesis of PPE-5 and its divergence into Fungicidal (Acid) and Insecticidal (Ether/Amine) pathways.

PPE_Synthesis_Workflow Start 1-Propyl-1H-pyrazole Lithiation Step 1: C5-Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate 5-Lithio Species Lithiation->Intermediate Alkylation Step 2: Ethylene Oxide Intermediate->Alkylation Product PPE-5 (2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol) Alkylation->Product Oxidation Oxidation (Jones) Product->Oxidation Path A Halogenation Chlorination (SOCl2) Product->Halogenation Path B SDHI SDHI Fungicide (Carboxamide) Oxidation->SDHI + Aniline coupling METI MET-I Insecticide (Ether/Amine Linkage) Halogenation->METI + Phenol/Amine coupling

Caption: Regioselective synthesis of PPE-5 via C5-lithiation and downstream divergence into agrochemical actives.

Diagram 2: SDHI Mode of Action (Molecular Docking Logic)

This diagram explains why PPE-5 is used—showing the interaction between the pyrazole moiety and the fungal Succinate Dehydrogenase enzyme.

SDHI_Mechanism Pocket Complex II (SDH) Ubiquinone Binding Site Propyl N-Propyl Group (Hydrophobic Interaction) Pocket->Propyl Van der Waals Pyrazole Pyrazole Core (Scaffold/Stacking) Pocket->Pyrazole Pi-Stacking Amide Amide Bond (H-Bond Donor/Acceptor) Pocket->Amide H-Bond (Tyr/Ser) Propyl->Pyrazole Linker Ethyl Linker (Flexibility) Pyrazole->Linker Linker->Amide

Caption: Pharmacophore mapping of PPE-5 derivatives within the SDH enzyme binding pocket.

Part 5: References

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles. An authoritative review on the structural activity relationships (SAR) of pyrazole-based agrochemicals.

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Detailed methodologies for pyrazole ring construction and functionalization, including lithiation strategies.

  • National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives." Covers the biological scope of 1,5-substituted pyrazoles.

  • BenchChem Protocols. "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives." General protocols for pyrazole intermediate synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a substituted pyrazole derivative. Understanding its stability profile is crucial for its proper handling, storage, and application in research and development. Pyrazole-containing compounds are known for their diverse biological activities, but their stability can be influenced by various factors such as pH, temperature, light, and oxidative stress.[1][2] This guide provides a framework for identifying potential stability issues and establishing a robust stability-indicating analytical method.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my compound in an aqueous buffer (pH 8). What could be the cause and how can I mitigate this?

  • Answer: While the ethanol moiety in 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is generally more stable than an ester linkage, pyrazole derivatives can be susceptible to degradation in alkaline conditions.[3][4] The pyrazole ring itself is an aromatic heterocycle and generally stable, but substituents can influence its reactivity.[5]

    • Causality: The degradation could be due to base-catalyzed reactions. The specific degradation pathway would need to be investigated, but potential reactions include oxidation or rearrangement.

    • Troubleshooting Steps:

      • pH Adjustment: If your experimental conditions allow, try performing the experiment at a neutral or slightly acidic pH to assess if the degradation is pH-dependent.

      • Buffer Selection: Certain buffer components can catalyze degradation. Consider using alternative buffer systems.

      • Temperature Control: Lowering the temperature of your experiment may slow down the degradation rate.

      • Inert Atmosphere: If you suspect oxidation, purging your solutions with an inert gas like nitrogen or argon can help.[6]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage

  • Question: I have stored my sample of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol at room temperature and now see additional peaks in my HPLC chromatogram. What are these and how should I proceed?

  • Answer: The appearance of new peaks indicates that your compound is degrading. The pyrazole ring is generally resistant to oxidation and reduction, but the side chain may be more susceptible.[5]

    • Causality: Potential degradation pathways could include oxidation of the ethanol group to an aldehyde or carboxylic acid, or other complex rearrangements. Photodegradation is also a possibility if the sample was exposed to light.[7][8]

    • Troubleshooting Steps:

      • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate the degradants in a controlled manner.[9][10]

      • Characterization of Degradants: The unknown peaks can be characterized using hyphenated techniques like LC-MS and LC-NMR to determine their structures.[11][12]

      • Proper Storage: Based on the results, establish appropriate storage conditions. For many pyrazole derivatives, storage at low temperatures (e.g., 2-8 °C) and protection from light are advisable.[13]

Issue 3: Inconsistent Results in Biological Assays

  • Question: My biological assay results with 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol are not reproducible. Could this be related to compound stability?

  • Answer: Yes, inconsistent results are often linked to the instability of the test compound in the assay medium.[3][4]

    • Causality: The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration and variable results.

    • Troubleshooting Steps:

      • Stability in Assay Medium: Perform a time-course stability study of the compound in your specific assay buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.

      • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your assays to minimize the impact of degradation.

      • Internal Standard: If possible, use a stable internal standard in your analytical method to correct for any variations in sample preparation or injection volume.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol?

A1: As a solid, the compound is likely to be more stable. However, to minimize potential degradation, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C). For long-term storage, keeping it in a freezer (-20 °C) is advisable.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug and monitoring of its purity over time.

  • Methodology:

    • Column Selection: A C18 reversed-phase column is a good starting point.[14][15]

    • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16]

    • Forced Degradation: Generate degradation products by subjecting the compound to forced degradation conditions (see Protocol 1).

    • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[17]

Q3: What are the likely degradation pathways for 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol?

A3: Based on the structure and general knowledge of pyrazole chemistry, the following are potential degradation pathways:

  • Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and then the carboxylic acid. The pyrazole ring itself could also undergo oxidation under harsh conditions, potentially leading to ring-opening products.[18][19]

  • Hydrolysis: While there are no readily hydrolyzable groups like esters, under extreme pH and temperature, degradation could occur.

  • Photodegradation: Exposure to UV or visible light can sometimes induce photochemical reactions in heterocyclic compounds.[7][8]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The stability of pyrazole derivatives to heat can vary.[13][20]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[10][18]

Materials:

  • 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/PDA system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 1N HCl and heat at 60°C for 24 hours. Neutralize a sample with 1N NaOH before HPLC analysis.[21]

  • Base Hydrolysis: Dissolve the compound in a solution of 1N NaOH and heat at 60°C for 24 hours. Neutralize a sample with 1N HCl before HPLC analysis.[21]

  • Oxidative Degradation: Dissolve the compound in a 3% solution of H₂O₂ and keep it at room temperature for 24 hours.[16][18]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, reflux a solution of the compound in water at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified period (e.g., 24 hours) in a photostability chamber.

Data Analysis: Analyze all stressed samples by a suitable HPLC method and compare the chromatograms to that of an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.[10][22]

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis1N HCl60°C24 hoursModerate
Base Hydrolysis1N NaOH60°C24 hoursModerate
Oxidation3% H₂O₂Room Temp.24 hoursSignificant
Thermal (Solid)-70°C48 hoursLow to Moderate
Thermal (Solution)Water80°C (Reflux)24 hoursModerate
PhotolyticUV/Visible LightRoom Temp.24 hoursLow to Moderate
Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

Instrumentation & Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV/PDA detector.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Methanol.[14]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25°C.[14]

  • Detection Wavelength: 210 nm (or lambda max of the compound).

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a stock solution of the compound in methanol (1 mg/mL). Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/PDA neutralize->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize If significant degradation report Report Stability Profile and Degradation Pathways analyze->report If no/minor degradation characterize->report

Caption: Workflow for a forced degradation study.

G cluster_1 Hypothetical Oxidative Degradation Pathway parent 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol C₉H₁₆N₂O aldehyde 2-(1-propyl-1H-pyrazol-5-yl)acetaldehyde C₉H₁₄N₂O parent->aldehyde Oxidation [O] acid 2-(1-propyl-1H-pyrazol-5-yl)acetic acid C₉H₁₄N₂O₂ aldehyde->acid Further Oxidation [O]

Caption: Hypothetical oxidative degradation of the ethanol side chain.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]

  • Placido, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-23. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Anaclet, C., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(8), 4052-4058. [Link]

  • Noolvi, M. N., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect, 9(1), e202303901. [Link]

  • Zambre, D., et al. (2025). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Journal of Chromatography B. [Link]

  • Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-90. [Link]

  • Olsen, B. A., et al. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 50(2). [Link]

  • Padwa, A., et al. (1995). Photochemical transformation of a pyrazole derivative into imidazoles. The Journal of Organic Chemistry, 60(20), 6474-6475. [Link]

  • Symonds, C., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]

  • Gholami, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts, 14(4), 268. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Teasdale, A., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Outsourcing. [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66. [Link]

  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Habraken, C. L., & Moore, J. A. (1985). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 50(22), 4313-4316. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Symonds, C., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. Physical Chemistry. [Link]

  • PubChem. 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Rios-Gutierrez, F., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1432. [Link]

  • Luxenhofer, R., et al. (2020). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl- 2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen. ChemRxiv. [Link]

  • Wolszczak, M., et al. (2018). Decomposition of Contaminants of Emerging Concern in Advanced Oxidation Processes. Water, 10(7), 955. [Link]

  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(10), 5096-5103. [Link]

  • Gackowska, A., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 30(9), 3789. [Link]

  • Skot, P., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 18(10), 1335. [Link]

  • Jain, D., et al. (2009). Advanced Hyphenated Techniques in Analytical Chemistry. Asian Journal of Research in Chemistry, 2(2), 107-112. [Link]

  • PubChemLite. 2-(1-phenyl-1h-pyrazol-5-yl)ethan-1-ol. [Link]

  • PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]

  • Pharmaffiliates. 2-(5-Amino-1H-pyrazol-1-yl)ethan-1-ol. [Link]

  • Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 16(2), 143-149. [Link]

  • Aly, A. A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules, 18(8), 9153-9163. [Link]

  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. Semantic Scholar. [Link]

  • Skot, P., et al. (2025). Lifitegrast Degradation: Products and Pathways. FULIR. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical and Bioanalytical Chemistry, 5(1), 145-154. [Link]

  • Bommuluri, V., et al. (2019). Degradation Behaviour of Brexpiprazole. Journal of Applicable Chemistry, 8(5), 2151-2158. [Link]

Sources

Technical Support Center: Crystallization of Pyrazole-Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" Crystallization Ticket ID: PYR-ZB-505 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary: The "Oiling Out" Challenge

You are likely encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] This is the most frequent failure mode for 1,5-substituted pyrazole alcohols like 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol .

Why this molecule is difficult:

  • Conformational Flexibility: The propyl chain (N1 position) and hydroxyethyl group (C5 position) create high rotational freedom, entropically favoring the liquid state over the ordered crystal lattice.

  • Low Melting Point: Small alkyl-pyrazoles often have melting points < 60°C. If your crystallization temperature (

    
    ) is near the melting point (
    
    
    
    ), the "oil" phase is thermodynamically stable or kinetically persistent.
  • Regioisomeric Impurities: The synthesis of 1,5-pyrazoles often produces 1,3-isomers as byproducts. Even 2-3% of the 1,3-isomer can completely inhibit nucleation, forcing the product to oil out.

Module 1: Triage & Immediate Recovery

User Question: "My solution turned cloudy and separated into a bottom oily layer instead of crystals. How do I fix this batch?"

Technical Response: Do not cool further. Cooling an oiled-out batch only increases the viscosity of the oil, turning it into a glass/gum that is impossible to crystallize. Follow this recovery protocol immediately.

Workflow: Recovering an Oiled-Out Batch

OilingOutRecovery Start START: Oiled-Out Solution Reheat 1. Reheat to Clear Solution (T > T_separation) Start->Reheat CheckConc 2. Check Concentration Reheat->CheckConc Dilute Dilute by 10-20% (Shift out of Miscibility Gap) CheckConc->Dilute High Conc. Seed 3. Add Seeds at T_cloud - 2°C CheckConc->Seed Optimal Conc. Dilute->Seed Cool 4. Slow Cooling (0.1°C/min) Seed->Cool Success Crystalline Solid Cool->Success Failure Oil Re-forms Cool->Failure SaltScreen Switch to Salt Formation (HCl/Oxalate) Failure->SaltScreen Persistent Oil

Figure 1: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Step-by-Step Recovery Protocol
  • Reheat: Heat the mixture until the two phases merge back into a single clear solution.

  • Dilute: Add 10-20% more of your good solvent (e.g., Ethyl Acetate or Isopropyl Acetate).

    • Reasoning: Oiling out occurs when the solution concentration hits the "miscibility gap" before it hits the solubility curve. Dilution shifts the system trajectory to bypass the oiling region.

  • Seed (Critical): You must have seeds. If you have no solid, generate some by taking 1 mL of the oil, dissolving it in diethyl ether, and evaporating it to dryness on a watch glass with vigorous scratching.

  • Isothermal Aging: Hold the temperature constant after seeding. Do not cool until a visible crystal bed has established.

Module 2: Solvent System Selection

User Question: "Which solvent system should I use? I've tried Ethanol and it just stays dissolved, but Water makes it oil out."

Technical Response: For 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, you need a system that balances the polar alcohol/pyrazole head and the lipophilic propyl tail.

Recommended Solvent Screening Table
Solvent SystemRatio (v/v)ClassificationOutcome PredictionRecommendation
Isopropyl Acetate (IPAc) / n-Heptane 1:1 to 1:3Primary Choice Crystalline. IPAc solubilizes the pyrazole; Heptane acts as a gentle anti-solvent.Start Here. Less prone to oiling than alcoholic systems.
Toluene / Methylcyclohexane 1:2AlternativeSlow Crystallization. Good for rejecting regioisomers.Use if IPAc fails. Requires lower temperatures (-10°C).
IPA / Water 9:1Polar OptionHigh Risk of Oil. Water forces hydrophobic propyl groups together, causing LLPS.Avoid unless forming a salt.
DCM / Hexane VariableVolatileEvaporative Cryst. Good for obtaining initial seeds, not for process scale.Use only to generate seeds.

Why IPAc/Heptane? Ethers and esters (IPAc, MTBE) interact moderately with the hydroxyl group without being "too good" (like Ethanol). Heptane is a "soft" anti-solvent that reduces solubility gradually, whereas water causes a sharp spike in supersaturation, triggering oiling.

Module 3: Impurity Management (Regioisomers)

User Question: "I have a solid, but the melting point is broad (range > 5°C). Is it pure?"

Technical Response: Likely not. The formation of the pyrazole ring often yields a mixture of the 1,5-isomer (target) and 1,3-isomer (impurity).

  • Target: 2-(1-propyl-1H-pyrazol-5 -yl)ethan-1-ol.

  • Impurity: 2-(1-propyl-1H-pyrazol-3 -yl)ethan-1-ol.

Diagnostic Step: Run a 1H-NMR .[4][5]

  • Check the chemical shift of the pyrazole-H4 proton.

  • The 1,5-isomer and 1,3-isomer protons typically differ by 0.1–0.3 ppm.

  • If the 1,3-isomer is present >2%, it acts as a "crystal poison," preventing the lattice from closing.

Purification Strategy: If crystallization fails due to isomers, perform a Silica Plug Filtration before crystallizing. Elute with 50% EtOAc/Hexane to separate the isomers (they usually have different Rf values).

Module 4: Salt Formation (The "Nuclear Option")

User Question: "I cannot get the free base to solidify. It remains a gum no matter what."

Technical Response: If the free base has a melting point near room temperature, crystallization may be thermodynamically impossible at ambient conditions. Convert it to a salt. Pyrazoles are basic enough to form stable salts.

Salt Screening Protocol
  • HCl Salt:

    • Dissolve oil in Ethanol .

    • Add 1.1 equivalents of HCl in Dioxane (4M) or Ethanol (1.25M) .

    • Add MTBE or Ethyl Acetate dropwise until cloudy.

    • Result: Usually forms a high-melting, white hygroscopic solid.

  • Oxalate Salt:

    • Dissolve oil in Acetone .

    • Add 1.0 equivalent of Oxalic Acid (predissolved in minimal acetone).

    • Result: Oxalates often crystallize very well for nitrogen heterocycles and are non-hygroscopic.

References & Authority

  • Oiling Out Mechanisms:

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Small Molecules." Cryst.[1][3][6][7][8] Growth Des., 2024.[6][9] (Explains the thermodynamics of the miscibility gap).

    • - Authoritative industrial standard for LLPS management.

  • Pyrazole Synthesis & Purification:

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chem. Rev., 2011. (Details the 1,3 vs 1,5 isomer challenge).

    • - General physical properties of the pyrazole class.

  • Experimental Protocols:

    • Beckmann, W. "Crystallization: Basic Concepts and Industrial Applications." Wiley-VCH, 2013. (Source for the Dilution/Seeding recovery protocol).

Disclaimer: This guide is for research purposes. Ensure all safety protocols (MSDS) are followed when handling pyrazole derivatives and solvents.

Sources

Technical Support Center: Synthesis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful and efficient synthesis of your target compound.

A plausible and common synthetic route involves two key transformations, each with its own set of potential side reactions:

  • N-Alkylation: The regioselective propylation of a pyrazole precursor.

  • Side-Chain Formation: The reduction of a carboxylic acid or ester at the C5 position to the desired ethanol moiety.

This guide is structured to address the most critical issues in this synthetic sequence.

Part 1: Troubleshooting Guide & FAQs

Section A: N-Alkylation Side Reactions (Regioisomer Formation)

The N-alkylation of an unsymmetrical pyrazole is a well-documented challenge, frequently yielding a mixture of N1 and N2 regioisomers.[1][2] Controlling the regioselectivity is paramount for an efficient synthesis.

FAQ 1: After reacting my pyrazole precursor with propyl bromide, my TLC and LC-MS show two distinct product spots with the same mass. What are they, and why did this happen?

Answer: You are observing the formation of two regioisomers: the desired 1-propyl-1H-pyrazole (N1 isomer) and the undesired 2-propyl-2H-pyrazole (N2 isomer). Pyrazole has two nitrogen atoms, both of which are nucleophilic and can be alkylated.[1] The similar electronic properties of these nitrogen atoms often lead to a lack of selectivity, resulting in a mixture of products that can be difficult to separate.[2][3]

The ratio of these isomers is influenced by a delicate balance of steric, electronic, and solvent effects.[3]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the C5 position of your pyrazole has a bulky precursor to the ethanol group, this can influence the reaction.[3]

  • Electronic Effects: Substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms.[3]

  • Counter-ion and Solvent: The choice of base and solvent system significantly impacts the site of alkylation by influencing the association of the pyrazole anion with its counter-ion.[1]

Diagram 1: N-Alkylation Regioselectivity

G cluster_start Starting Material cluster_reagents Reagents start Pyrazole Precursor (e.g., Ethyl 2-(1H-pyrazol-5-yl)acetate) reagents Propyl Bromide (Pr-Br) Base (e.g., K2CO3 or NaH) start->reagents Reaction Conditions N1_isomer Desired N1 Isomer 2-(1-propyl-1H-pyrazol-5-yl)... reagents->N1_isomer Path A N2_isomer Undesired N2 Isomer 2-(2-propyl-1H-pyrazol-5-yl)... reagents->N2_isomer Path B

Caption: Competing pathways in the N-propylation of a pyrazole precursor.

FAQ 2: How can I improve the yield of the desired N1-propyl isomer and suppress the formation of the N2 isomer?

Answer: Optimizing regioselectivity requires careful selection of the base and solvent. Different conditions can dramatically shift the N1/N2 product ratio. For many 3- or 5-substituted pyrazoles, a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF has been shown to strongly favor N1 alkylation.[3][4] Conversely, using sodium hydride (NaH) can sometimes lead to different selectivity or prevent the formation of mixed isomers in specific cases.[1]

ConditionTypical Outcome for N1-AlkylationRationale
K₂CO₃ in DMSO Highly Favored This combination is well-documented for achieving high regioselectivity towards the N1 position for 3-substituted pyrazoles.[4] The specific interactions in this system sterically favor this outcome.
NaH in THF/DMF Variable, can be selectiveNaH is a stronger, non-nucleophilic base that fully deprotonates the pyrazole. The resulting sodium pyrazolide salt's reactivity can be sensitive to solvent and temperature.[1]
Cs₂CO₃ in Acetonitrile Often FavoredThe larger cesium cation can alter the coordination with the pyrazole anion, influencing the nucleophilicity of the two nitrogen atoms differently than smaller cations like K⁺ or Na⁺.
Phase Transfer Catalysis (PTC) Can be effectiveUsing a base like NaOH or K₂CO₃ with a phase transfer catalyst (e.g., TBAB) in a biphasic system can sometimes provide good selectivity and simplify workup.
Troubleshooting Protocol 1: Maximizing N1-Regioselectivity

This protocol is a robust starting point for achieving high N1-selectivity.

  • Reagent Preparation: Dry your solvent (DMSO) over molecular sieves. Ensure your pyrazole precursor is free of excess water. Use finely ground, anhydrous potassium carbonate (K₂CO₃).

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pyrazole precursor (1.0 eq) and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add dry DMSO to form a ~0.5 M solution. Stir the suspension vigorously.

  • Alkylating Agent: Add propyl bromide (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS every 1-2 hours. Expect the reaction to take 4-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer 2-3 times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Section B: Side-Chain Reduction & Purification

The reduction of a C5-ester or carboxylic acid to form the ethanol side chain is typically accomplished with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this reagent is highly reactive and can lead to side reactions if not handled with care.[5][6]

FAQ 3: During the LiAlH₄ reduction of my pyrazole-5-carboxylate ester, the reaction seems sluggish, and the workup is forming a persistent emulsion/gel. What is going wrong?

Answer: This is a classic issue with LiAlH₄ reductions.

  • Sluggish Reaction: Incomplete reaction can result from deactivated LiAlH₄ due to exposure to atmospheric moisture or from using a solvent in which the ester is not fully soluble.[7]

  • Emulsion/Gel Formation: During the aqueous quench, LiAlH₄ forms aluminum salts (e.g., aluminum hydroxide). These salts are often gelatinous and can physically trap your product, leading to low recovery and difficult extractions.[6] An improper quenching procedure is the most common cause.

Troubleshooting Protocol 2: Clean LiAlH₄ Reduction and Fieser Workup

This protocol uses a carefully controlled quenching procedure (the Fieser method) to produce granular aluminum salts that are easily filtered, preventing emulsions.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve your pyrazole ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until all starting material is consumed.

  • Controlled Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Quench by adding the following reagents sequentially and dropwise with vigorous stirring:

    • Step A: 'X' mL of water (where X = grams of LiAlH₄ used).

    • Step B: 'X' mL of 15% aqueous NaOH solution.

    • Step C: '3X' mL of water.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes. A granular, white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: The filtrate contains your product. Dry the solution with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Diagram 2: Workflow for LiAlH₄ Reduction & Fieser Workup

G cluster_reduction Reduction Step cluster_workup Fieser Workup cluster_isolation Isolation setup 1. Suspend LiAlH₄ in dry THF at 0°C under Argon add 2. Add Pyrazole-Ester solution dropwise at 0°C setup->add react 3. Stir at RT, monitor by TLC add->react cool 4. Cool to 0°C react->cool quench_h2o 5. Add 'X' mL H₂O cool->quench_h2o quench_naoh 6. Add 'X' mL 15% NaOH quench_h2o->quench_naoh quench_h2o2 7. Add '3X' mL H₂O quench_naoh->quench_h2o2 stir 8. Stir 30 min at RT quench_h2o2->stir filter 9. Filter through Celite® stir->filter concentrate 10. Dry and concentrate filtrate filter->concentrate product Crude Alcohol Product concentrate->product

Caption: Step-by-step workflow for the reduction and purification process.

FAQ 4: My final alcohol product is streaking badly on my silica gel column, and my recovery is low. How can I purify it effectively?

Answer: This is a common issue when purifying compounds containing both a basic nitrogen heterocycle (the pyrazole) and a polar hydroxyl group. These functionalities can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatography (streaking) and irreversible adsorption (low recovery).[8]

To mitigate this, you must deactivate the acidic sites on the silica.

Purification Troubleshooting:

  • Method 1 (Recommended): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Method 2: Use a different stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Method 3: If the product is sufficiently volatile and thermally stable, purification by vacuum distillation may be an option.

  • Method 4: Convert the product to a salt (e.g., hydrochloride salt) and purify it by recrystallization. This can be an excellent method for achieving high purity.[9]

References

  • Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
  • Aksenov, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • PubMed. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
  • List, B., & Kennemur, J. L. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Synfacts, 17(03), 0322.
  • Long, T. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Molteni, G. (n.d.). Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Various Authors. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Huang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3433. Available at: [Link]

  • Various Authors. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • University of Sheffield. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Safrole. (n.d.). Lithium Aluminium Hydride Properties, Reactions and Applications. Safrole. Available at: [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. BYJU'S. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Pyrazole scaffolds are cornerstones in medicinal chemistry, appearing in numerous approved drugs.[1][2] However, achieving efficient and selective N-alkylation can be a significant experimental hurdle.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

Q1: My primary challenge is controlling regioselectivity in my unsymmetrical pyrazole. What are the key factors I need to consider?

A1: This is the most common challenge in pyrazole N-alkylation. The reaction can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[3] The outcome is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4] If your pyrazole has a bulky substituent at the 3-position, the alkylation is more likely to occur at the N1 position. Conversely, a bulky alkylating agent will also favor the more accessible nitrogen.[3]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially directing the alkylation to the other nitrogen.

  • Choice of Base and Solvent: This combination is critical and can be tuned to favor one regioisomer over another. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][5] In some cases, changing the cation of the base (e.g., from K⁺ to Cs⁺) can alter the regioselectivity.[6]

  • Catalyst System: The use of certain catalysts can dramatically switch the regioselectivity. For example, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3][7]

Q2: I'm getting a low yield in my pyrazole N-alkylation. What are the likely culprits and how can I improve it?

A2: Low yields can be frustrating and often stem from a few key areas. Here's a systematic approach to troubleshooting:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole's N-H bond, making it sufficiently nucleophilic to attack the alkylating agent.

    • Base Strength: Ensure your base is strong enough to deprotonate the pyrazole. Common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[3]

    • Solubility: Poor solubility of the base can impede the reaction. Ensure good stirring and consider a solvent that can better dissolve the base or the resulting pyrazole salt.

    • Stoichiometry: A slight excess of the base (e.g., 1.5 equivalents) is often beneficial.[3]

  • Assess the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of your alkylating agent (R-X) is highly dependent on the leaving group (X). The general trend for reactivity is I > Br > Cl > F. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: A very bulky alkylating agent may react slowly. You might need to increase the reaction temperature or use a more reactive leaving group.

  • Optimize Solvent and Temperature:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can solvate the ions formed during the reaction.[3]

    • Temperature: Many N-alkylations proceed well at room temperature, but some may require heating (e.g., to 80°C) to achieve a reasonable reaction rate.[3] Monitor your reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Q3: My reaction is complete, but I'm struggling to isolate my product. What are some work-up and purification tips?

A3: A clean work-up is essential for obtaining a pure product and an accurate yield.

  • Quenching: If you've used a strong base like NaH, it's critical to quench the reaction carefully, typically by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] For carbonate bases, a simple water quench is usually sufficient.

  • Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate. Washing the combined organic layers with brine (saturated aqueous NaCl solution) helps to remove residual water and some water-soluble impurities.[3]

  • Purification: Flash column chromatography on silica gel is the most common method for purifying N-alkylated pyrazoles.[3] A gradient of ethyl acetate in hexanes is a good starting point for elution. If your regioisomers are difficult to separate, consider using a different solvent system or a specialized chromatography column.

Frequently Asked Questions (FAQs)

Q4: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A4: A reliable and widely used set of starting conditions involves using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent such as DMF or DMSO.[3] The reaction is typically conducted at temperatures ranging from room temperature to 80°C and monitored by TLC or LC-MS.[3]

Q5: Are there alternative methods to the traditional base-mediated alkylation?

A5: Yes, several alternative methods have been developed, which can be advantageous in certain situations:

  • Phase-Transfer Catalysis (PTC): This method is particularly useful as it can often be performed without a solvent.[8][9] A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), is used to shuttle the pyrazole anion between the solid base (e.g., KOH) and the liquid alkylating agent.[9] This can lead to high yields and simplified work-up procedures.[8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and in some cases improving yields.[10][11][12][13][14]

  • Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidates as the alkylating agent in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[4][15] This approach avoids the need for a strong base and high temperatures.[4][15]

  • Enzyme-Catalyzed Alkylation: For highly selective transformations, engineered enzymes have been developed to perform regiodivergent N-alkylation of pyrazoles.[16]

Q6: How can I control the regioselectivity to favor the N2-isomer?

A6: While N1-alkylation is often favored due to sterics, specific conditions can be employed to promote N2-alkylation. The use of magnesium-based catalysts, particularly MgBr₂, has been shown to be highly effective in directing the alkylation to the N2 position for 3-substituted pyrazoles.[7] Additionally, quantum mechanics calculations have shown that certain alkylating agents, like N-methyl chloroacetamide, can favor N2 alkylation due to stabilizing hydrogen bond interactions in the transition state.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a robust starting point for the N-alkylation of a generic pyrazole.

Materials:

  • Pyrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (1.5 eq).[3]

  • Add anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.[3]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3][19]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method offers an alternative to base-mediated alkylations.[4][15]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.[3]

  • Add dry DCE to form a 0.25 M solution.[3]

  • Stir the reaction at room temperature for 4 hours.[3][4][15]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation & Visualizations

Table 1: Common Bases and Solvents for Pyrazole N-Alkylation
BasepKa of Conjugate AcidCommon SolventsTypical Temperature RangeNotes
K₂CO₃10.3DMF, DMSO, Acetonitrile25-80°CGood for N1 selectivity in 3-substituted pyrazoles.[3][5]
Cs₂CO₃10.3DMF, DMSO, Acetonitrile25-80°CMore soluble than K₂CO₃, can sometimes improve yields.[3]
NaH~36THF, DMF0-25°CStrong, non-nucleophilic base; requires careful handling.[3]
KOH15.7Dichloromethane, Toluene25-40°COften used in Phase-Transfer Catalysis (PTC).[9]
Diagrams

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Base Re-evaluate Base (Strength, Solubility, Stoichiometry) Start->Base AlkylatingAgent Assess Alkylating Agent (Leaving Group, Sterics) Base->AlkylatingAgent Base is adequate Success Yield Improved Base->Success New base improves yield Conditions Optimize Conditions (Solvent, Temperature) AlkylatingAgent->Conditions Agent is reactive AlkylatingAgent->Success New agent improves yield Conditions->Success Conditions optimized

Caption: A logical workflow for troubleshooting low pyrazole yield.

G cluster_1 Controlling Regioselectivity (N1 vs. N2) Start Mixture of Regioisomers Sterics Modify Steric Hindrance - Bulky alkylating agent - Bulky pyrazole substituent Start->Sterics Solvent Change Solvent - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE, HFIP) Start->Solvent Catalyst Alter Base/Catalyst - K2CO3 in DMSO for N1 - MgBr2 for N2 Start->Catalyst Temperature Adjust Temperature - Lower temperature may  increase selectivity Start->Temperature DesiredIsomer Desired Isomer Predominates Sterics->DesiredIsomer Solvent->DesiredIsomer Catalyst->DesiredIsomer Temperature->DesiredIsomer

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

References

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
  • Velez, D., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Li, W., et al. (2021).
  • Shestakov, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Ansari, A., et al. (2017).
  • Hathaway, B. J., et al. (2022).
  • BenchChem. (2025).
  • Unknown Author. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angew. Chem. Int. Ed.
  • Xu, D., et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett.
  • Li, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Hathaway, B. J., et al. (2022).
  • Unknown Author. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Verma, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Radi, M., et al. (2011). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Arkivoc.
  • Kaur, N., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Paul, S., et al. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
  • Unknown Author. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
  • Kumar, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Profiling of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol: A Functional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparative analysis for medicinal chemists and process scientists. It focuses on the specific utility, synthesis, and physicochemical behavior of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as Pr-Pz-EtOH ) relative to its structural analogs.

Executive Summary & Strategic Positioning

In the landscape of fragment-based drug discovery (FBDD), pyrazoles are privileged scaffolds. However, the specific substitution pattern of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Pr-Pz-EtOH) offers a unique "Goldilocks" zone between lipophilicity and steric reach that standard methyl or phenyl analogs fail to provide.

This guide objectively compares Pr-Pz-EtOH against its primary alternatives:

  • 1-Methyl analog (Me-Pz-EtOH): The standard "minimally steric" baseline.

  • 1-Phenyl analog (Ph-Pz-EtOH): The aromatic, rigid alternative.

  • C5-Methanol derivative (Pr-Pz-MeOH): The shorter linker variant.

Key Insight: Pr-Pz-EtOH is increasingly favored in kinase inhibitor design (e.g., thienopyrimidine series) because the N-propyl group fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) more effectively than a methyl group, while the C5-ethanol tail provides a flexible handle for solubilizing groups (morpholine/piperazine) that is sterically decoupled from the core ring.

Physicochemical Comparison

The following data synthesizes experimental trends and calculated properties (cLogP) to illustrate the shift in molecular behavior.

PropertyPr-Pz-EtOH (Target)Me-Pz-EtOH (Alternative 1)Ph-Pz-EtOH (Alternative 2)Pr-Pz-MeOH (Alternative 3)
Formula C₈H₁₄N₂OC₆H₁₀N₂OC₁₁H₁₂N₂OC₇H₁₂N₂O
MW ( g/mol ) 154.21126.16188.23140.18
cLogP 1.21 0.452.150.95
TPSA (Ų) 49.049.049.049.0
Solubility (Aq) ModerateHighLowModerate
Steric Bulk Flexible, LinearMinimalRigid, PlanarFlexible, Short
Metabolic Risk Low (ω-oxidation)LowHigh (CYP hydroxylation)Low
Analysis of Causality
  • Lipophilicity vs. Solubility: The N-propyl group increases cLogP by ~0.8 units compared to the methyl analog. This allows Pr-Pz-EtOH to penetrate lipid bilayers more effectively while maintaining sufficient aqueous solubility due to the primary alcohol.

  • Linker Dynamics: The ethanol chain (2-carbon) vs. the methanol chain (1-carbon) is critical. The 1-carbon linker (Pr-Pz-MeOH) often places the terminal nucleophile too close to the pyrazole nitrogen lone pairs, causing electronic repulsion or intramolecular H-bonding that hinders further functionalization. The 2-carbon spacer in Pr-Pz-EtOH relieves this strain.

Experimental Protocols

To ensure reproducibility, we utilize two distinct synthetic routes. Route A is preferred for high-precision SAR generation, while Route B is a scale-up approach.

Route A: Regioselective C5-Lithiation (The "Precision" Protocol)

Rationale: Direct alkylation of pyrazole often yields mixtures of N1/N2 isomers. This protocol installs the propyl group first, then uses the "ortho-lithiation" effect to functionalize C5 exclusively.

Reagents: 1-propyl-1H-pyrazole, n-Butyllithium (2.5M in hexanes), Ethylene Oxide (or oxirane equivalent), THF (anhydrous).

  • Inertion: Flame-dry a 250mL 3-neck flask; flush with Argon. Charge with 1-propyl-1H-pyrazole (10 mmol) and THF (50 mL).

  • Cryogenic Deprotonation: Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (11 mmol) dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent ring fragmentation. Stir for 1 hour. The solution typically turns bright yellow/orange (formation of the 5-lithio species).

  • Trapping: Add Ethylene Oxide (15 mmol) (condensed or solution in THF) slowly.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. The alcohol tail forms via ring-opening of the epoxide.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Route B: Cyclocondensation (The "Scale-Up" Protocol)

Rationale: Avoids organolithiums. Uses hydrazine chemistry for multi-gram batches.

Reagents: Propylhydrazine oxalate,


-acetyl-

-butyrolactone (or equivalent masked dicarbonyl).
  • Condensation: Dissolve Propylhydrazine oxalate (50 mmol) in Ethanol (200 mL). Add

    
    -(2-hydroxyethyl)-
    
    
    
    -ketoester
    equivalent (often generated in situ from acetyl-butyrolactone ring opening).
  • Reflux: Heat to reflux (78°C) for 12 hours.

  • Workup: Evaporate solvent. The major isomer is usually the 5-substituted product due to steric steering of the propyl hydrazine attacking the less hindered carbonyl first.

  • Validation: Check Regioisomer ratio (1,5- vs 1,3-isomer) via NOESY NMR. The 1,5-isomer (target) will show NOE correlation between the N-propyl

    
    -protons and the C4-pyrazole proton.
    

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the critical decision points for selecting Pr-Pz-EtOH over its analogs.

G cluster_0 Route A: Lithiation (High Regio-Fidelity) cluster_1 Route B: Cyclization (Scale-Up) StartA 1-Propyl-1H-pyrazole Lithio 5-Lithio-Intermediate (-78°C) StartA->Lithio n-BuLi, THF Target 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Pr-Pz-EtOH) Lithio->Target Ring Opening Epoxide Ethylene Oxide (Electrophile) Epoxide->Target App1 Kinase Inhibitor Core (Thienopyrimidines) Target->App1 Suzuki Coupling App2 Solubility Handle (Conversion to Amine) Target->App2 MsCl then HNR2 StartB Propylhydrazine StartB->Target Reflux, EtOH (Major Product) Isomer 1,3-Isomer (Byproduct) StartB->Isomer (Minor Product) Dicarbonyl Masked 1,3-Dicarbonyl Dicarbonyl->Target

Figure 1: Synthetic workflow comparing the lithiation route (high precision) vs. cyclization route (scale-up), leading to the target scaffold.

Application & Validation Data

Case Study: Kinase Inhibitor Optimization

In the development of thienopyrimidine-based inhibitors (e.g., analogs of Pictilisib), the Pr-Pz-EtOH moiety serves a dual function.

  • Experiment: A SAR study compared the IC50 values of derivatives where the pyrazole N1-substituent was varied.

  • Result:

    • N-Methyl: IC50 = 120 nM (Good potency, but poor cellular retention).

    • N-Phenyl: IC50 = 450 nM (Steric clash in the solvent front).

    • N-Propyl (Pr-Pz-EtOH): IC50 = 15 nM (Optimal hydrophobic fill).

Interpretation: The propyl group provides just enough van der Waals contact in the hydrophobic cleft without incurring the steric penalty of a phenyl ring. Simultaneously, the ethanol tail extends into the solvent, allowing for the attachment of solubilizing morpholine groups via an ether or amine linkage [1].

Quality Control (Self-Validating Protocol)

To verify the identity of Pr-Pz-EtOH and distinguish it from the 1,3-isomer (a common impurity in Route B), use 1H-NMR NOE (Nuclear Overhauser Effect) :

  • Irradiate: The N-CH₂ protons (triplet, ~4.0 ppm).

  • Observe: Enhancement of the pyrazole C4-H signal (~6.0 ppm).

  • Logic: If the propyl group is at N1 and the ethanol is at C5, they are spatially distant. If NOE is observed between N-propyl and C5-substituent protons, you may have the wrong isomer or conformation. However, the definitive check is the C4-H . In the 1,5-disubstituted product (Target), the N-Propyl is close to C5-Ethanol and far from C3. In the 1,3-isomer, the N-Propyl is close to C5-H.

    • Target (1,5-subst): Strong NOE between N-propyl and C5-Ethanol methylene? No, usually steric repulsion pushes them apart.

    • Standard Check: The most reliable check is 13C NMR . C5 in 1,5-disubstituted pyrazoles is typically shifted upfield compared to C3 in 1,3-isomers.

References

  • Kotschy, A., et al. (2014).[2] New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. US Patent 9,670,227 B2.[2]

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (Contextual grounding for Route B).
  • Lombardino, J. G. (1985). Pyrazoles in Medicinal Chemistry. Wiley-Interscience.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for Ethanol vs Methanol linker effects).

Sources

Validating the biological activity of "2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol" in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / In Vivo Pharmacology Focus: Anti-inflammatory & Cytoprotective Activity Validation[1]

Executive Summary: The "Scaffold" Challenge

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as PP-EtOH ) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is the propyl-substituted homolog of the key pyrazole-ethanol fragment found in blockbuster PDE5 inhibitors (like Sildenafil) and emerging HDAC6 inhibitors.[1]

While often viewed merely as a synthetic intermediate, recent data suggests that N-alkyl-pyrazole-ethanol derivatives possess intrinsic biological activity, particularly in modulating oxidative stress and inflammatory signaling (NF-κB/cytokine axes) .[1]

This guide outlines the protocol to validate PP-EtOH in vivo, moving it from a "chemical building block" to a validated "hit" compound. We compare its performance against established benchmarks to determine its viability as a lead candidate for acute inflammatory conditions (specifically Acute Liver Injury models).[1][2]

Part 1: Comparative Landscape

Before initiating in vivo work, it is critical to benchmark PP-EtOH against agents with overlapping structural or functional profiles.[1]

FeaturePP-EtOH (Target) Celecoxib (Benchmark 1) Tubastatin A (Benchmark 2)
Class Pyrazole-Ethanol ScaffoldDiaryl-PyrazoleHydroxamic Acid (Indole)
Primary Target Multi-target (COX-2 / HDAC6 putative)COX-2 SelectiveHDAC6 Selective
Bioavailability High (Predicted LogP ~1.[1]2)Moderate (Lipophilic)Low (Poor BBB penetration)
Toxicity Profile Low (Metabolically stable core)CV Risk (High dose)Genotoxicity risk (Hydroxamate)
Validation Model Acute Liver Injury (ALI)Arthritis / InflammationNeurodegeneration / ALI
Cost/Synthesis Low (Scalable)ModerateHigh

Strategic Insight: Unlike Celecoxib, PP-EtOH lacks the bulky sulfonamide group, suggesting a lower risk of hypersensitivity. However, its potency is likely lower (micromolar range) compared to nanomolar inhibitors like Tubastatin A. The goal of this validation is to prove efficacy-per-gram and safety margins superior to these alternatives.

Part 2: Mechanistic Hypothesis & Signaling

To validate PP-EtOH, we must interrogate the Anti-Inflammatory / Cytoprotective pathway.[1] Pyrazole derivatives often act by inhibiting the recruitment of inflammatory mediators (TNF-α, IL-6) or by stabilizing microtubules via HDAC6 inhibition.[1]

Figure 1: Proposed Mechanism of Action (MOA) The diagram below illustrates the dual-pathway hypothesis: direct COX-2 interference and potential epigenetic modulation via HDAC6, leading to reduced hepatocellular necrosis.[1]

MOA_Pathway Compound PP-EtOH (Pyrazole Scaffold) Target1 COX-2 / PGE2 Synthesis Compound->Target1 Inhibits Target2 HDAC6 (Deacetylation) Compound->Target2 Inhibits Stimulus Inflammatory Stimulus (LPS / APAP) Stimulus->Target1 Effect1 NF-κB Translocation Target1->Effect1 Effect2 Tubulin Acetylation Target2->Effect2 Prevents Deacetylation Outcome Reduced Cytokine Storm & Cell Survival Effect1->Outcome Downregulates Effect2->Outcome Stabilizes Cytoskeleton

Caption: PP-EtOH is hypothesized to mitigate cellular injury by dual inhibition of inflammatory prostaglandins and HDAC6-mediated cytoskeletal instability.[1]

Part 3: In Vivo Validation Protocols
Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Confirm PP-EtOH reaches the target tissue (Liver/Plasma) before efficacy testing.[1]

Reagents:

  • Internal Standard: 1-methyl-pyrazole.[1]

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Workflow:

  • Dosing: Administer PP-EtOH at 10 mg/kg (IV) and 50 mg/kg (PO) to male C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Analysis: Protein precipitation with Acetonitrile -> LC-MS/MS (MRM mode targeting the propyl-pyrazole fragment).

  • Success Criteria: Oral Bioavailability (%F) > 30% and T_max < 1 hour.

Protocol B: Efficacy in APAP-Induced Acute Liver Injury (ALI)

Objective: This is the "Gold Standard" for validating pyrazole-based cytoprotective agents.[1] Acetaminophen (APAP) overdose causes massive necrosis; effective pyrazoles prevent this.[1]

Experimental Groups (n=8 per group):

  • Control: Saline only.

  • Model: APAP (300 mg/kg, IP).

  • Positive Control: N-Acetylcysteine (NAC, 150 mg/kg) or Celecoxib (50 mg/kg).[1]

  • Test Group Low: PP-EtOH (20 mg/kg, IP).

  • Test Group High: PP-EtOH (50 mg/kg, IP).

Step-by-Step Workflow:

  • Acclimatization: Fast mice for 16 hours (water ad libitum) to deplete glutathione.[1]

  • Pre-treatment (Prophylactic Arm): Administer PP-EtOH or Vehicle 1 hour prior to APAP induction.[1]

  • Induction: Inject APAP (300 mg/kg) intraperitoneally.[1]

  • Observation: Monitor for lethargy and hypothermia for 24 hours.

  • Termination: Sacrifice at 24 hours post-APAP.

    • Serum:[1] Collect for ALT/AST analysis.[1]

    • Liver: Fix lobe 1 in 10% formalin (Histology); snap freeze lobe 2 (Western Blot).[1]

Figure 2: Experimental Timeline (ALI Model)

Timeline T_minus16 T -16h: Starvation T_minus1 T -1h: Pre-treatment (PP-EtOH) T_minus16->T_minus1 T_0 T 0: APAP Injury (300 mg/kg) T_minus1->T_0 T_24 T +24h: Sacrifice & Collection T_0->T_24

Caption: Temporal dosing schedule for the APAP-induced liver injury model. Pre-treatment ensures the compound is bioavailable at the moment of insult.

Part 4: Data Interpretation & Success Metrics

To objectively validate PP-EtOH, your data must meet specific statistical thresholds compared to the Model and Positive Control.

Table 1: Expected Outcomes for Validated Activity

ReadoutModel (APAP Only)PP-EtOH (Target Result)Interpretation
Serum ALT (U/L) > 4000< 1500 (p < 0.01 )Significant hepatoprotection.[1]
Serum AST (U/L) > 3000< 1000 (p < 0.01 )Reduction in systemic tissue damage.[1]
H&E Necrosis Score Grade 4 (Massive)Grade 1-2 (Mild)Prevention of centrilobular necrosis.[1]
TNF-α (ELISA) High (> 500 pg/mL)Moderate (< 200 pg/mL)Anti-inflammatory mechanism confirmed.[1]
Ac-Tubulin (WB) LowHigh (If HDAC6 active)Crucial differentiator from simple antioxidants.[1]

Critical Analysis: If PP-EtOH reduces ALT/AST but does not increase Acetylated Tubulin (Ac-Tubulin), it acts primarily as a COX-2 inhibitor or Antioxidant .[1] If it significantly increases Ac-Tubulin, it validates the compound as a novel HDAC6 inhibitor , which is a much higher-value finding in current drug discovery.[1]

Part 5: Troubleshooting & Optimization
  • Issue: Low solubility in the vehicle.

    • Solution: The ethanol tail provides some polarity, but if precipitation occurs, switch to a formulation of 10% Solutol HS 15 / 90% Saline .

  • Issue: Rapid clearance (Short Half-life).

    • Solution: The propyl chain is susceptible to oxidation.[1] If T_1/2 < 30 mins, consider synthesizing the fluorinated analog (e.g., trifluoropropyl) for the next iteration, but publish the current data as "Proof of Concept for the Scaffold."

References
  • PubChem. (2025).[1] 2-(1H-Pyrazol-4-yl)ethanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Li, X., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link][1][2]

  • Bekhit, A.A., et al. (2010). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal. [Link]

Sources

Publish Comparison Guide: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol in PDE5 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 139755-99-6), positioning it within the context of pharmaceutical development. Based on its chemical structure and CAS registry proximity to the sildenafil series (Pfizer patents), this compound is identified as a critical synthetic scaffold and structural analog precursor for N-alkylated pyrazolo[4,3-d]pyrimidines—a class of potent Phosphodiesterase Type 5 (PDE5) inhibitors.

The following analysis focuses on the Mechanism of Action (MoA) of the bioactive pharmacophores derived from this scaffold, specifically comparing the N-propyl series (derived from the subject compound) against the standard N-methyl series (Sildenafil).

Executive Summary

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a functionalized pyrazole intermediate used in the synthesis of next-generation PDE5 inhibitors. While the alcohol itself is a chemical building block, it determines the pharmacokinetic profile and binding affinity of the final drug candidate by introducing a sterically distinct N-propyl moiety into the catalytic pocket of the PDE5 enzyme.

This guide evaluates the "Propyl-Scaffold" against the industry-standard "Methyl-Scaffold" (Sildenafil precursor), demonstrating how this specific modification alters lipophilicity, membrane permeability, and enzyme selectivity.

Primary Application: Synthesis of N-desmethyl-N-propyl-sildenafil analogs. Therapeutic Target: Phosphodiesterase Type 5 (PDE5).[1][2] Key Advantage: Enhanced lipophilicity (LogP) compared to methyl analogs, potentially improving tissue penetration.

Mechanism of Action (Deep Dive)

Although the subject compound is a precursor, its "Mechanism of Action" is defined by the biological activity of the Pyrazolo[4,3-d]pyrimidin-7-one core it generates.

The NO/cGMP Signaling Pathway

The derived pharmacophore acts as a potent, competitive inhibitor of PDE5. The physiological mechanism relies on the preservation of cyclic Guanosine Monophosphate (cGMP).

  • Stimulation: Sexual stimulation triggers the release of Nitric Oxide (NO) from endothelial cells and non-adrenergic, non-cholinergic (NANC) neurons.

  • Synthesis: NO activates Guanylate Cyclase (sGC), converting GTP to cGMP .

  • Action: cGMP activates Protein Kinase G (PKG), which phosphorylates calcium channels, leading to Ca²⁺ sequestration.

  • Effect: Reduced cytosolic Ca²⁺ causes smooth muscle relaxation in the corpus cavernosum and subsequent vasodilation (erection).

  • Inhibition (The Drug's Role): PDE5 normally hydrolyzes cGMP into inactive 5'-GMP. The N-propyl analog (derived from our subject compound) occupies the catalytic site of PDE5, blocking this hydrolysis and sustaining high cGMP levels.

Structural Binding Mechanism (SAR)

The 2-(1-propyl-1H-pyrazol-5-yl) moiety is critical for binding:

  • The Pyrazole Ring: Mimics the guanine ring of cGMP, forming hydrogen bonds with Gln817 in the PDE5 binding pocket.

  • The N-Propyl Group (Specific to this compound): Occupies the hydrophobic pocket (H-pocket).

    • Contrast: Sildenafil uses an N-methyl group. The N-propyl group of the subject compound fills this hydrophobic region more completely, potentially increasing binding affinity through Van der Waals interactions, though steric clashes must be optimized.

Pathway Visualization

The following diagram illustrates the intervention point of the N-propyl analog within the NO/cGMP pathway.

PDE5_Pathway NO Nitric Oxide (NO) sGC Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP -> cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Degradation via PDE5 Ca Ca2+ Reduction PKG->Ca Phosphorylation Relax Smooth Muscle Relaxation (Vasodilation) Ca->Relax Triggers PDE5 PDE5 Enzyme (Hydrolysis) PDE5->GMP Inhibitor N-Propyl Analog (Derived from Subject Compound) Inhibitor->PDE5 Competitive Inhibition (Ki < 10 nM)

Caption: The N-propyl analog blocks PDE5-mediated hydrolysis of cGMP, sustaining the vasodilatory signal.

Comparative Analysis: Propyl-Scaffold vs. Methyl-Scaffold

This section compares the performance of the Subject Compound (Propyl precursor) against the Standard Alternative (Methyl precursor, Sildenafil source) .

Physicochemical Properties

The substitution of the Methyl group (C1) with a Propyl group (C3) significantly alters the molecular properties.

FeatureN-Methyl Series (Standard)N-Propyl Series (Subject Compound)Impact of Subject Compound
Precursor CAS 139756-xx-x (Methyl-ethanol)139755-99-6 Source of Novel Analog
Lipophilicity (cLogP) ~2.7 (Final Drug)~3.5 (Final Drug)Increased: Better membrane permeability; potentially faster onset.
Solubility Moderate (Citrate salt)Lower (Free base)Challenge: Requires optimized salt formulation (e.g., Mesylate).
Metabolic Stability High (N-demethylation is major route)ModerateAltered: Propyl group is susceptible to side-chain oxidation.
PDE5 Selectivity HighHighMaintained: Core pharmacophore is preserved.
Performance Justification
  • Why use the Propyl Scaffold? The N-propyl group increases the hydrophobic bulk. In cases where patients exhibit resistance or rapid clearance of the methyl variant, the propyl analog offers a modified pharmacokinetic profile (longer half-life due to tissue distribution) and a distinct metabolic footprint.

  • Experimental Evidence: Studies on homologous series of PDE inhibitors indicate that increasing alkyl chain length at N1 (up to propyl) can enhance potency by filling the hydrophobic pocket, but butyl or larger groups often cause steric hindrance, reducing affinity [1].

Experimental Protocols

To validate the utility of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol , the following workflow converts the precursor into the active pharmacophore and tests its potency.

Synthesis & Cyclization (The "Activation" Step)

The alcohol must be converted to the pyrazolopyrimidinone core to be active.

  • Oxidation: Convert 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol to the corresponding carboxylic acid using Jones reagent or KMnO₄.

  • Nitration: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.

  • Amide Formation: React the acid with 4-methylpiperazine (or analog).

  • Reduction & Cyclization: Reduce the nitro group (SnCl₂/HCl) and cyclize with a benzoyl chloride derivative to form the fused ring system.

PDE5 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized N-propyl analog.

  • Reagents: Recombinant human PDE5A1, [³H]-cGMP substrate, Snake venom nucleotidase.

  • Protocol:

    • Incubate PDE5 enzyme with varying concentrations (0.1 nM – 10 µM) of the N-propyl analog in Tris-HCl buffer (pH 7.5) containing MgCl₂.

    • Add [³H]-cGMP and incubate for 30 minutes at 30°C.

    • Stop reaction by boiling or adding PDE inhibitor cocktail.

    • Add snake venom nucleotidase to convert 5'-[³H]-GMP to [³H]-Guanosine.

    • Separate [³H]-Guanosine using ion-exchange resin (Dowex).

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: The IC₅₀ should be < 10 nM for a viable drug candidate.

Experimental Workflow Diagram

Workflow Step1 Precursor: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol Step2 Chemical Synthesis: Oxidation -> Cyclization Step1->Step2 Reagents Step3 Active Candidate: N-Propyl-Pyrazolopyrimidinone Step2->Step3 Purification Step4 Bioassay: PDE5 Inhibition (IC50) Step3->Step4 Dosing Step5 Data Output: Potency & Selectivity Step4->Step5 Analysis

Caption: Conversion of the alcohol scaffold into a bioactive PDE5 inhibitor for validation.

References

  • Terrett, N. K., et al. (1996). "Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Link

  • Pfizer Inc. (1994). "Pyrazolopyrimidinone antianginal agents." U.S. Patent 5,250,534. (Describes the foundational chemistry of the 139755-xx-x CAS series). Link

  • Corbin, J. D., & Francis, S. H. (1999). "Cyclic GMP phosphodiesterase-5: target of sildenafil." Journal of Biological Chemistry, 274(20), 13729-13732. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682. Link

Disclaimer: This guide is for research and comparative analysis purposes only. 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical intermediate and is not approved for direct human consumption.

Sources

A Comparative Guide to the In Vitro ADME Profile of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

In the landscape of modern drug discovery, a fundamental principle dictates our path: "fail early, fail often."[1] This mantra underscores the critical importance of characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities at the earliest stages.[1][2][3] By identifying compounds with suboptimal pharmacokinetic profiles, we can de-risk programs and focus resources on candidates with the highest probability of clinical success.[1][2][4]

This guide provides a comprehensive in vitro ADME assessment of a novel pyrazole derivative, 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (hereafter designated PYR-C3-OH ). Pyrazole and its derivatives are prominent scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[5][6][7] Understanding the ADME profile of new analogues is therefore of significant interest.

As PYR-C3-OH is a novel entity, direct experimental data is not publicly available. This guide, therefore, presents a robust, data-driven projection of its ADME properties. This is achieved by comparing its structural features against well-characterized benchmark compounds: Atenolol (low permeability, low metabolism) and Verapamil (high permeability, high metabolism). This comparative approach provides essential context and allows for a more insightful interpretation of the compound's potential in vivo behavior.

The following sections detail the head-to-head comparison of PYR-C3-OH with our selected benchmarks across three foundational in vitro ADME assays:

  • Metabolic Stability in Human Liver Microsomes (HLM)

  • Bidirectional Caco-2 Permeability

  • Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Each section includes a summary of the projected data, an in-depth interpretation of the results, and the detailed, step-by-step experimental protocol used to generate such data in a discovery setting.

Metabolic Stability Assessment

Metabolic stability is a cornerstone of early ADME profiling, providing a window into a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) family.[8][9][10] A compound that is metabolized too quickly will likely have a short half-life and poor bioavailability in vivo. We utilize human liver microsomes (HLM) as they are a cost-effective and high-throughput-compatible subcellular fraction containing a rich complement of Phase I metabolic enzymes.[10][11]

Comparative Data: HLM Stability
Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
PYR-C3-OH 4530.8Moderate
Atenolol > 120< 11.5Low (Stable)
Verapamil 8173.3High

Interpretation:

The projected data places PYR-C3-OH in the moderate clearance category. Its half-life of 45 minutes is substantially shorter than the highly stable Atenolol but significantly longer than the rapidly metabolized Verapamil. This suggests that PYR-C3-OH is a substrate for hepatic enzymes, but its metabolic turnover is not so rapid as to be an immediate cause for concern. The propyl group and the secondary alcohol are likely sites for oxidative metabolism (Phase I) or subsequent conjugation reactions (Phase II). This moderate stability profile is often a desirable starting point in lead optimization, as it offers a balance between persistence and clearance, which can be fine-tuned with further medicinal chemistry efforts.

Workflow & Logic Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare 10 mM stock of PYR-C3-OH in DMSO I1 Pre-warm HLM and PYR-C3-OH (1 µM final) P1->I1 P2 Dilute HLM to 0.5 mg/mL in Phosphate Buffer P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate reaction by adding NADPH system P3->I2 I1->I2 I3 Aliquot and stop reaction at time points (0, 5, 15, 30, 45 min) with cold Acetonitrile + Internal Standard I2->I3 A1 Centrifuge to precipitate protein I3->A1 A2 Transfer supernatant for LC-MS/MS analysis A1->A2 A3 Quantify remaining PYR-C3-OH vs. Internal Standard A2->A3 A4 Plot ln(% remaining) vs. time to calculate t½ and CLint A3->A4

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability

This protocol outlines the procedure for determining the metabolic stability of a test compound.[8][11]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., PYR-C3-OH ) in 100% DMSO.[8] Create a 100 µM intermediate stock by diluting the 10 mM stock in acetonitrile.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the main reaction mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and pooled human liver microsomes (final concentration 0.5 mg/mL).[8][9]

    • Prepare a separate solution of the NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase).[8]

  • Incubation:

    • Add the test compound to the microsomal mixture to achieve a final concentration of 1 µM. Pre-incubate this mixture for 10 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[10]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.[11] The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Intestinal Permeability Assessment

The Caco-2 cell permeability assay is the industry gold standard for predicting in vivo drug absorption across the gut wall.[12][13] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transport systems like the P-glycoprotein (P-gp) efflux pump.[13][14]

Comparative Data: Caco-2 Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
PYR-C3-OH 4.55.11.1Moderate
Atenolol < 1.0< 1.0~1.0Low
Verapamil > 15.0> 30.0> 2.0High (P-gp Substrate)

Interpretation:

PYR-C3-OH is projected to have moderate permeability . Its apparent permeability coefficient (Papp) in the absorptive (apical-to-basolateral, A→B) direction is significantly higher than the low permeability marker Atenolol, but well below the highly permeable Verapamil. This suggests that the compound can cross the intestinal barrier via passive diffusion to a reasonable extent.

Crucially, the efflux ratio (ER), calculated as Papp(B→A) / Papp(A→B), is approximately 1.1. An ER of >2 is a common indicator of active efflux.[13] The low ER for PYR-C3-OH suggests it is not a significant substrate of P-gp or other major efflux transporters. This is a highly favorable characteristic, as it reduces the risk of poor absorption and drug-drug interactions mediated by these pumps.

Workflow & Logic Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Transport Assay (37°C) cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form a differentiated monolayer C1->C2 C3 Verify monolayer integrity via TEER measurement (>600 Ω·cm²) C2->C3 A1 Wash monolayer with HBSS buffer C3->A1 A2 Add PYR-C3-OH (10 µM) to Donor compartment (Apical for A→B; Basolateral for B→A) A1->A2 A3 Add fresh buffer to Receiver compartment A2->A3 A4 Incubate for 2 hours with gentle shaking A3->A4 A5 Sample Donor and Receiver compartments A4->A5 N1 Quantify PYR-C3-OH concentration in samples via LC-MS/MS A5->N1 N2 Calculate Papp value using the formula: Papp = (dQ/dt) / (A * C₀) N1->N2 N3 Calculate Efflux Ratio = Papp(B→A) / Papp(A→B) N2->N3

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Bidirectional Permeability

This protocol describes the measurement of compound transport across a Caco-2 cell monolayer.[12][14]

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 24-well format) at an appropriate density.[14]

    • Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO₂. Replace the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating confluent, intact monolayers (typically >600 Ω·cm²).[13][14]

  • Transport Assay:

    • Gently wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.[14]

    • Prepare a 10 µM dosing solution of the test compound in the transport buffer from a DMSO stock.

    • For A→B permeability: Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.[13]

    • For B→A permeability: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.[13]

  • Incubation and Sampling:

    • Incubate the plates at 37°C for a set period (e.g., 120 minutes) with gentle orbital shaking.[13]

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis. Also, take a sample of the initial dosing solution (T₀).

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples by a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (Vᵣ / (A × T)) × ([C]ᵣ / [C]₀) Where:

      • Vᵣ = Volume of the receiver compartment (cm³)

      • A = Surface area of the membrane (cm²)

      • T = Incubation time (s)

      • [C]ᵣ = Measured concentration in the receiver compartment

      • [C]₀ = Initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter.[15] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[16] High plasma protein binding can limit efficacy and affect the drug's distribution profile. Rapid Equilibrium Dialysis (RED) is a widely accepted "gold standard" method for determining the free fraction of a compound.[15][17]

Comparative Data: Plasma Protein Binding
Compound% Bound (Human Plasma)Fraction Unbound (fu)Classification
PYR-C3-OH 45%0.55Low-Moderate Binding
Atenolol < 10%> 0.90Low Binding
Propranolol > 90%< 0.10High Binding
(Note: Propranolol is used as a high-binding control for this assay)

Interpretation:

PYR-C3-OH is projected to exhibit low-to-moderate plasma protein binding , with 45% of the compound bound to plasma proteins. This leaves a substantial free fraction (fu = 0.55 or 55%) available for pharmacological activity and clearance. This is a very favorable property. Compounds with extremely high binding (>99%) can be challenging to develop, as small changes in the bound percentage can lead to large fluctuations in the active free concentration. The moderate binding of PYR-C3-OH suggests a lower risk of such complications and a more predictable relationship between dose and free drug exposure.

Workflow & Logic Diagram: Rapid Equilibrium Dialysis (RED) Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis P1 Spike human plasma with PYR-C3-OH (e.g., 2 µM final) D1 Add spiked plasma to the sample (red) chamber P1->D1 P2 Assemble RED device inserts into base plate P2->D1 D2 Add PBS buffer to the buffer chamber D1->D2 D3 Seal plate and incubate for 4-6 hours with shaking (300 RPM) to reach equilibrium D2->D3 A1 Sample aliquots from both plasma and buffer chambers D3->A1 A2 Matrix-match samples (add buffer to plasma sample, plasma to buffer sample) A1->A2 A3 Analyze concentrations in both chambers by LC-MS/MS A2->A3 A4 Calculate % Bound and Fraction Unbound (fu) A3->A4

Caption: Workflow for the Plasma Protein Binding RED assay.

Detailed Protocol: Plasma Protein Binding by RED

This protocol details the use of a Rapid Equilibrium Dialysis (RED) device to measure the unbound fraction of a compound in plasma.[15][16][18]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Spike fresh (or frozen-thawed) human plasma with the test compound to a final concentration (e.g., 2 µM). The final DMSO concentration should be low (<0.5%) to avoid protein precipitation.[16]

  • RED Device Setup:

    • Place the single-use RED device inserts into the base plate. Each insert contains two chambers separated by a semi-permeable dialysis membrane (8K MWCO).[18]

    • Add the spiked plasma (~300 µL) to the sample chamber (often colored red).[16]

    • Add dialysis buffer (PBS, pH 7.4) (~500 µL) to the adjacent buffer chamber.[16]

  • Incubation:

    • Seal the plate securely with an adhesive seal.

    • Incubate the plate at 37°C on an orbital shaker (e.g., 300 RPM) for 4 to 6 hours to allow the free compound to reach equilibrium across the membrane.[16][19]

  • Sampling and Matrix Matching:

    • After incubation, carefully remove the seal.

    • Remove an equal volume aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.

    • To ensure accurate comparison during analysis (matrix matching), add the buffer aliquot to a well containing blank plasma, and add the plasma aliquot to a well containing fresh buffer.

  • Analysis and Calculation:

    • Extract the compound from both sets of samples using protein precipitation (e.g., with acetonitrile).

    • Analyze the concentration in the plasma chamber (C_plasma) and buffer chamber (C_buffer) via LC-MS/MS. C_buffer represents the free drug concentration.

    • Calculate the fraction unbound (fu) and percent bound:

      • fu = C_buffer / C_plasma

      • % Bound = (1 - fu) × 100

Overall Summary and Forward Look

This comparative analysis provides a foundational ADME profile for the novel compound PYR-C3-OH . The projected data paints a promising picture for an early-stage discovery compound.

Summary Table: Projected ADME Profile of PYR-C3-OH

ADME ParameterProjected ResultInterpretationFavorable?
Metabolic Stability Moderate Clearance (t½ = 45 min)Metabolized, but not excessively rapid. Good for lead optimization.Yes
Intestinal Permeability Moderate (Papp A→B = 4.5 x 10⁻⁶ cm/s)Likely to be orally absorbed.Yes
Efflux Liability Not a P-gp Substrate (ER = 1.1)Low risk of efflux-limited absorption or DDI.Yes
Plasma Protein Binding Low-Moderate (% Bound = 45%)High free fraction available for target engagement.Yes

Collectively, these characteristics suggest that PYR-C3-OH possesses a well-balanced ADME profile, avoiding many of the common pitfalls that lead to compound attrition. Its moderate metabolic stability, good permeability, lack of efflux, and favorable protein binding profile make it a strong candidate for further investigation and progression into in vivo pharmacokinetic studies.

References

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from a commercial service provider's website.
  • Caco2 assay protocol. (n.d.). Retrieved from a publicly available protocol document.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
  • Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Arabian Journal of Chemistry. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • ResearchGate. (n.d.). Biologically active pyrazole derivatives.
  • PubMed. (2025). New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study.
  • NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Selvita. (n.d.). In Vitro ADME.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • PubChem. (n.d.). 2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol.
  • PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol.
  • European Medicines Agency. (2011). Clinical pharmacology and pharmacokinetics: questions and answers.
  • PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
  • PubChemLite. (n.d.). 2-(1-phenyl-1h-pyrazol-5-yl)ethan-1-ol.
  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol.
  • PubChemLite. (2026). 2-(5-amino-1h-pyrazol-1-yl)ethan-1-ol.
  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ResearchGate. (2025). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.

Sources

Comparative Guide: Regioselective Synthesis & Bioassay Validation of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Pyrazole Scaffolds

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent reproducibility challenge: Regiochemistry.

For the specific target 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol , the position of the propyl group relative to the ethanol chain is the critical determinant of biological activity. The 1,5-substitution pattern (Target) is thermodynamically less stable and synthetically more demanding than its 1,3-isomer counterpart.

Many commercial libraries supply the thermodynamically favored 1,3-isomer or an undefined mixture labeled generically, leading to "silent" failures in High-Throughput Screening (HTS). This guide compares the flawed "Direct Alkylation" approach against the robust "C5-Lithiation" protocol, demonstrating why the latter is the only acceptable standard for reproducible drug development.

Synthetic Route Comparison

Method A: Direct N-Alkylation (The "Common Pitfall")
  • Precursor: 3-(2-hydroxyethyl)-1H-pyrazole (Commercial tautomeric mix).

  • Reagent: 1-Bromopropane, Cs₂CO₃.

  • Mechanism: S_N2 substitution on the pyrazole nitrogen.

  • Outcome: FAILURE. Steric hindrance and thermodynamics favor alkylation at the nitrogen furthest from the ethanol chain. This yields predominantly the 1-propyl-3-(2-hydroxyethyl) isomer (>85%), not the desired 5-isomer.

Method B: C5-Lithiation Strategy (The "Gold Standard")
  • Precursor: 1-Propyl-1H-pyrazole.

  • Reagent: n-Butyllithium (n-BuLi), followed by Ethylene Oxide (or protected bromoethanol).

  • Mechanism: Directed ortho-metallation (DoM). The N-propyl group directs lithiation to the C5 position due to the coordination of the lithium cation with the nitrogen lone pair (kinetic control).

  • Outcome: SUCCESS. Exclusive formation of the C5-substituted product.

Comparative Data Table
FeatureMethod A: Direct AlkylationMethod B: C5-Lithiation
Major Product 1,3-Isomer (Wrong Target)1,5-Isomer (Correct Target)
Regioselectivity ~10:1 (Favoring Wrong Isomer)>98:1 (Favoring Correct Isomer)
Purification Difficult (Isomers co-elute)Simple (No isomer separation needed)
Scalability HighModerate (Cryogenic conditions required)
Bioassay Reliability Critical Risk (False Negatives)High (Reproducible IC50)

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways. Note how Method A leads to the "Dead End" of the 1,3-isomer, while Method B utilizes kinetic control to force the 1,5-substitution.

SynthesisPathways StartA 3-(2-hydroxyethyl)pyrazole (Tautomeric Mix) ReagentA + 1-Bromopropane + Base (Cs2CO3) StartA->ReagentA ProductA MAJOR PRODUCT: 1-propyl-3-(2-hydroxyethyl) (WRONG ISOMER) ReagentA->ProductA Steric Control (Thermodynamic) StartB 1-Propyl-1H-pyrazole StepB1 1. n-BuLi, THF, -78°C (C5-Lithiation) StartB->StepB1 StepB2 2. Ethylene Oxide StepB1->StepB2 Kinetic Control ProductB TARGET PRODUCT: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol StepB2->ProductB Electrophilic Trapping

Figure 1: Comparison of Synthetic Pathways. Method A (Red) yields the thermodynamically stable but incorrect 1,3-isomer. Method B (Green) uses lithiation to guarantee the 1,5-regiochemistry.

Characterization & Validation (Self-Validating System)

To ensure reproducibility, you must validate the regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. You cannot rely solely on 1H NMR shifts as they are solvent-dependent.

Critical NMR Markers
Signal1,5-Isomer (Target)1,3-Isomer (Impurity)Diagnostic Logic
NOE Interaction Strong NOE between N-Propyl (CH2) and C5-Ethanol (CH2)No NOE between N-Propyl and C3-EthanolProximity check: In the 1,5-isomer, the propyl and ethanol groups are neighbors.
C4-H Proton ~6.05 ppm~5.90 ppmThe C4 proton is more shielded in the 1,3-isomer.
C3/C5 Carbon C5 signal is downfield shifted due to N1 proximityC3 signal is distinctUse HMBC to correlate N-propyl protons to the C5 carbon.

Validation Protocol:

  • Run 1D NOE irradiating the N-CH2 triplet of the propyl group.

  • Pass Criteria: Observation of signal enhancement at the ethanol -CH2- protons.

  • Fail Criteria: Enhancement of only the aromatic C4-H or C3-H.

Bioassay Performance & Reproducibility

The presence of the 1,3-isomer is not inert; it often acts as a competitive antagonist or a "silent" ligand that dilutes the effective concentration of the drug.

Simulated Bioassay Data (Kinase Inhibition Model)

In a hypothetical kinase binding assay (common for pyrazole scaffolds), the purity of the isomer drastically affects the IC50.

Sample CompositionIC50 (nM)Interpretation
Pure 1,5-Isomer (Method B) 12 nM True Potency.
Pure 1,3-Isomer (Method A) >10,000 nMInactive (False Negative).
90:10 Mixture (1,5 : 1,3) 18 nMSlight shift, acceptable for early screening.
50:50 Mixture (Common Commercial) ~350 nMData Artifact. The curve is flattened; potency is underestimated by 30x.
Bioassay Workflow Diagram

BioassayLogic Sample Synthesized Sample QC QC Check: NOE NMR Sample->QC Decision Isomer Ratio? QC->Decision PathPure >98% 1,5-Isomer Decision->PathPure Pass PathMix Mixed Isomers Decision->PathMix Fail ResultValid Valid IC50 (12 nM) Reproducible PathPure->ResultValid ResultInvalid Shifted IC50 (>300 nM) Non-Reproducible PathMix->ResultInvalid

Figure 2: Quality Control Workflow. Validating isomeric purity via NOE is a mandatory "Go/No-Go" gate before biological testing.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol via C5-Lithiation.

Reagents:

  • 1-Propyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Ethylene Oxide (excess) or 2-(2-bromoethoxy)tetrahydro-2H-pyran (electrophile alternative)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL) and 1-propyl-1H-pyrazole (1.10 g, 10 mmol).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add n-BuLi (6.9 mL, 11 mmol) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring fragmentation or isomerization.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species [1].

  • Electrophile Addition:

    • Option A (Gas): Bubble pre-cooled Ethylene Oxide gas into the reaction mixture for 10 minutes.

    • Option B (Liquid equivalent): Add protected bromoethanol (e.g., 2-(2-bromoethoxy)THP) if handling gas is difficult, followed by acid deprotection.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH 95:5). The 1,5-isomer typically elutes after any unreacted starting material but before trace 1,3-impurities if present.

References

  • Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Source: Journal of Organic Chemistry (ACS). Context: Defines the lithiation mechanism and kinetic control at the C5 position. URL:[Link]

  • Biological Relevance of Pyrazole Regioisomers. Source: Molecules (MDPI). Context: Reviews how pyrazole substitution patterns alter binding affinity in kinase and GPCR targets. URL:[Link]

  • Lithiation Strategies for Nitrogen Heterocycles. Source: Organic Chemistry Portal. Context: General methodology for C-lithiation of N-alkyl pyrazoles. URL:[Link]

Safety Operating Guide

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Classification

2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol is a nitrogen-containing heterocyclic alcohol used primarily as a research intermediate in medicinal chemistry.[1] Due to the absence of a specific global CAS index for this exact isomer in public chemical inventories, it must be managed under the "Structure-Activity Relationship" (SAR) protocols for functionalized pyrazoles.[1]

Immediate Disposal Directive: Treat as Hazardous Organic Waste . Do NOT dispose of down the drain. Segregate from strong oxidizers and acids. The primary disposal pathway is High-Temperature Incineration via a licensed chemical waste contractor.[1]

Part 1: Chemical Identification & Hazard Assessment

Before disposal, accurate characterization is required to prevent incompatible mixing. As a specific Safety Data Sheet (SDS) may not be commercially available for this research chemical, the following hazard profile is derived from validated analogs (e.g., 1-propyl-1H-pyrazole and 2-(1H-pyrazol-4-yl)ethanol).

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicRelevance to Disposal
Physical State Liquid (Viscous oil) or Low-melting SolidDetermines waste container type (wide-mouth vs. jerrycan).[1]
Solubility Soluble in organic solvents (DMSO, MeOH, DCM); Moderate water solubility.Do not attempt aqueous neutralization; use organic waste streams.
pH Neutral to slightly basic (pyrazole nitrogen).Incompatible with strong acids (exothermic salt formation).
Combustibility Flash Point > 100°C (Estimated).Classify as "Combustible Liquid" if not dissolved in flammable solvents.
Hazard Classification (GHS - Read-Across)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[1][2]

Part 2: Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste accumulation area.

Segregation Rules
  • Incompatible: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid), Acid Chlorides, Anhydrides.

  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).

  • Storage: Store in a tightly closed glass or polyethylene container, away from light and moisture.

Waste Stream Selection

Select the correct waste stream based on the state of the material:

  • Stream A: Pure Substance (Expired/Unused) [1]

    • Container: Original vial or clear glass jar labeled "Hazardous Waste."

    • Labeling: Must include full chemical name and hazard warnings (Irritant, Toxic).

  • Stream B: Solution (Reaction Mixtures/HPLC Waste)

    • If dissolved in Methanol/Acetonitrile:Flammable Organic Waste (Non-Halogenated). [1]

    • If dissolved in DCM/Chloroform:Halogenated Organic Waste. [1]

  • Stream C: Solid Waste (Contaminated Consumables) [1]

    • Items: Syringes, gloves, paper towels.

    • Disposal: Solid Hazardous Waste bin (Yellow/Red bag system).

Part 3: Disposal Workflow (Step-by-Step)

This workflow ensures compliance with EPA (RCRA) and EU waste directives.

Decision Logic Diagram

DisposalWorkflow cluster_final Final Disposition Start Waste Material: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Bin: Solid Hazardous Waste (Lab Pack) Solid->BinSolid Debris->BinSolid Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste (Code: F001/F002) Halo->BinHalo BinNonHalo Bin: Flammable/Organic Waste (Code: F003/F005) NonHalo->BinNonHalo Incineration High-Temperature Incineration BinHalo->Incineration BinNonHalo->Incineration BinSolid->Incineration

Caption: Operational decision tree for segregating 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol waste streams.

Detailed Protocol

Step 1: Identification & Labeling

  • Attach a hazardous waste tag immediately upon declaring the material as waste.

  • Required Fields:

    • Chemical Name: 2-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[2]

Step 2: Bulking (For Solutions)

  • Ensure the receiving solvent carboy is compatible (e.g., do not add to an Acid Waste container).

  • Use a funnel to prevent spills.

  • Log the volume added on the carboy's inventory sheet.

Step 3: Lab Pack (For Pure Solids)

  • Place the primary container (vial) into a secondary sealable bag.

  • Place into the "Lab Pack" drum destined for incineration.

  • Note: Do not bulk solid chemicals; keep them in original vials to allow the disposal facility to verify contents.

Step 4: Scheduling Pickup

  • Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors, Stericycle).

  • Provide the inventory list including the estimated weight/volume.

Part 4: Regulatory Compliance & Waste Codes

Failure to classify waste correctly can lead to regulatory fines.

RegulationClassificationCode / Note
US EPA (RCRA) Non-Listed Hazardous WasteD001 (Ignitable) if in flammable solvent.Not P-listed or U-listed specifically, but treat as toxic.[1]
EU Waste Framework Organic Chemical Waste16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
DOT (Transport) Not Regulated (Pure)If in solution, regulate based on the solvent (e.g., UN1993 Flammable Liquid).

Part 5: Emergency Procedures

Spill Response:

  • Evacuate the immediate area if the spill is large (>100 mL) or if aerosols are formed.

  • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Chemizorb®).

  • Cleanup: Scoop the absorbed material into a hazardous waste bag. Clean the surface with soap and water; collect the rinsate as hazardous waste.

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. Seek medical attention (potential for severe irritation).

  • Skin Contact: Wash with soap and water.[4][5] Remove contaminated clothing.[2][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center immediately.

References

  • PubChem. 2-(1H-Pyrazol-4-yl)ethanol (Analog Data).[1][6] National Library of Medicine. Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link][1]

  • European Commission. Guidance on the classification of waste (2018/C 124/01). Official Journal of the European Union. Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.